Methyltriphenylphosphonium methylcarbonate
Description
General Background and Significance of Quaternary Phosphonium (B103445) Salts in Chemical Synthesis and Catalysis
Quaternary phosphonium salts (QPS) are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to four organic groups, resulting in a positively charged cation. wikipedia.orgchemeurope.com These salts are pivotal in various domains of chemical synthesis and catalysis. Their utility stems from their stability, solubility in organic solvents, and their role as precursors to highly reactive intermediates. chemeurope.commasterorganicchemistry.com
In organic synthesis, QPS are most famously known as the precursors to phosphorus ylides, the key reagents in the Wittig reaction, a fundamental method for creating carbon-carbon double bonds from carbonyl compounds. masterorganicchemistry.comunive.it This reaction is a cornerstone of synthetic organic chemistry, valued for its reliability and the precise control it offers over the location of the newly formed double bond. masterorganicchemistry.comlibretexts.org Beyond the Wittig reaction, QPS serve as phase-transfer catalysts (PTCs), facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous and an organic layer). unive.itrsc.org They are also employed as organocatalysts and find use in the synthesis of ionic liquids and materials with specific electronic or biological properties. unive.itrsc.org
Distinctive Features and Research Importance of Methyltriphenylphosphonium (B96628) Methylcarbonate (B8334205) as a Specific Quaternary Phosphonium Salt
Methyltriphenylphosphonium methylcarbonate, with the chemical formula [Ph₃PCH₃][CH₃OCO₂], stands out within the broader class of QPS due to a unique combination of features that align with the principles of green chemistry. wikipedia.org Its primary research importance lies in its function as an "all-in-one" or "base-free" Wittig vinylation reagent. wikipedia.orgnih.gov
Unlike traditional Wittig protocols that require the pre-formation of a phosphonium salt (often a halide) followed by deprotonation with a strong, hazardous base like n-butyllithium, this compound integrates the base into its structure. wikipedia.orgnih.gov The methylcarbonate anion ([CH₃OCO₂]⁻) is sufficiently basic to deprotonate the methyltriphenylphosphonium cation upon heating, generating the reactive ylide in situ. This eliminates the need for an external strong base and avoids the production of halide salt byproducts, making the process more atom-economical and environmentally benign. wikipedia.org
This unique reactivity is attributed to the compound's nature as a "latent ylide." wikipedia.org X-ray diffraction (XRD) studies have revealed a particularly short distance between the methylcarbonate anion and the phosphonium cation, which facilitates the proton transfer necessary to form the ylide upon thermal activation. wikipedia.org This intrinsic mechanism simplifies the reaction procedure to simply mixing the reagent with an aldehyde or ketone and heating. wikipedia.orgnih.gov
Historical Trajectory and Evolution of Research on Phosphonium-Based Reagents and Catalysts
The journey of phosphonium-based reagents is intrinsically linked to the development of modern organic synthesis. An early milestone was the reaction of a phosphorus ylide with a carbonyl compound reported by Staudinger and coworkers in 1919. However, it was the seminal work of Georg Wittig and his students in the early 1950s that generalized the reaction and brought it to the forefront of synthetic chemistry. wikipedia.orgnumberanalytics.com This discovery, which earned Wittig the Nobel Prize in Chemistry in 1979, transformed alkene synthesis. masterorganicchemistry.com
The traditional preparation of Wittig reagents involved the quaternization of a tertiary phosphine (B1218219), like triphenylphosphine (B44618), with an alkyl halide to form a stable phosphonium salt. chemeurope.comlibretexts.org This salt was then treated with a strong base to generate the reactive ylide. nih.gov For decades, this remained the standard approach.
The evolution of this chemistry has been driven by the need to overcome certain limitations, such as the use of hazardous reagents and the generation of stoichiometric amounts of triphenylphosphine oxide waste, which can complicate product purification. delval.edu This led to the development of variations like the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate (B1237965) esters and often provides better E-selectivity for alkene products. The pursuit of "green chemistry" principles in recent decades has spurred significant innovation, focusing on developing catalytic versions of the Wittig reaction and creating reagents that are inherently less wasteful and hazardous. numberanalytics.comdelval.edu The development of this compound is a direct result of this evolutionary trend, offering a base-free, halide-free, and operationally simple alternative to classical methods. wikipedia.org
Current Research Landscape and Emerging Trends in the Chemistry of this compound
The current research landscape for this compound and similar reagents is heavily influenced by the drive for sustainable and efficient chemical processes. Research focuses on expanding the scope and utility of these green Wittig reagents.
A significant trend is the development of catalytic, base-free Wittig reactions. rsc.orgnumberanalytics.comnih.gov While this compound is used stoichiometrically, it serves as a benchmark and inspiration for true catalytic systems where the phosphine is regenerated and reused. These catalytic cycles often involve P(III)/P(V) redox cycling and aim to minimize the phosphine oxide byproduct that has long been a drawback of the Wittig reaction. numberanalytics.com
Researchers are also exploring the substrate scope of base-free reagents, testing their efficiency with a wider variety of aldehydes and ketones, particularly those sensitive to strong bases where classical Wittig conditions fail. nih.gov The use of alternative, environmentally friendly solvents or even solvent-free conditions for these reactions is another active area of investigation. researchgate.net Furthermore, the unique mechanism of the methylcarbonate salt, acting as a latent ylide, prompts computational and mechanistic studies to better understand the anion-cation interactions and design even more efficient reagents for the future. unive.it
Scope and Objectives of Comprehensive Research on this compound
Comprehensive research on this compound aims to fully characterize its potential and limitations to solidify its place in the synthetic chemist's toolkit. The primary objectives encompass several key areas.
First is the expansion of its known applications. This involves systematically testing its reactivity with a broad and diverse range of carbonyl compounds, including sterically hindered ketones and substrates with sensitive functional groups, to map its synthetic utility comprehensively. nih.gov
A second objective is the detailed elucidation of its reaction mechanism. While the "latent ylide" concept is established, further computational and experimental studies are needed to precisely quantify the anion-cation interaction and its role in the transition state. unive.itrsc.org Understanding these fundamentals is crucial for optimizing reaction conditions and for the rational design of next-generation reagents with enhanced reactivity or selectivity.
A third and critical objective is to leverage the principles demonstrated by this reagent to develop truly catalytic systems. numberanalytics.comresearchgate.net The ultimate goal is a process that uses a catalytic amount of a phosphine species with a benign co-oxidant or a regenerative cycle, thereby addressing the long-standing issue of stoichiometric phosphine oxide waste. numberanalytics.com Achieving this would represent a significant leap forward in sustainable alkene synthesis, a future direction strongly influenced by the success of reagents like this compound. numberanalytics.com
Detailed Research Findings
Physical and Chemical Properties
This compound is a white, powdered solid that is soluble in various polar organic solvents. nih.govrsc.org Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1067966-63-5 | nih.govrsc.org |
| Molecular Formula | C₂₁H₂₁O₃P | nih.govrsc.org |
| Molecular Weight | 352.36 g/mol | nih.govrsc.org |
| Appearance | White Powder | nih.govrsc.org |
| Melting Point | 146-151 °C | nih.govrsc.org |
| Common Synonyms | Perosa-Selva-Noè Vinylation Reagent | wikipedia.orgnih.gov |
Application in Wittig Vinylation Reactions
The primary application of this compound is as a reagent for the vinylation of aldehydes and ketones. The reaction proceeds by mixing the reagent with the carbonyl compound in a suitable solvent and heating. This process avoids the use of strong external bases and halide salts. The table below, compiled from data reported by Perosa, Selva, and Noè, showcases the reagent's effectiveness across a range of substrates.
Data sourced from ChemSusChem, 2015, 8, 3963-3966. Reactions were conducted in 2-MeTHF at 80 °C.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H21O3P |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl carbonate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C2H4O3/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-5-2(3)4/h2-16H,1H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
FALLFMKOBMQQNQ-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)[O-].C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Methyltriphenylphosphonium Methylcarbonate
Established Synthetic Pathways to Triphenylphosphonium Alkyl Salts: Foundational Approaches
The synthesis of triphenylphosphonium alkyl salts is a cornerstone of organophosphorus chemistry, primarily serving as precursors to phosphonium (B103445) ylides for the Wittig reaction. The most traditional and widely practiced method involves the SN2 reaction between triphenylphosphine (B44618) and an alkyl halide. youtube.com Triphenylphosphine, with its nucleophilic phosphorus atom, readily attacks the electrophilic carbon of the alkyl halide, displacing the halide to form the phosphonium salt. youtube.com This reaction is typically carried out by heating a solution of triphenylphosphine and the appropriate alkyl halide in a non-polar solvent like benzene (B151609) or toluene (B28343). youtube.com Upon cooling, the desired phosphonium salt often precipitates out of the solution in high purity and yield. youtube.com While primary alkyl halides are most effective, secondary halides can also be used, albeit sometimes with lower efficiency. youtube.com
Specific Synthetic Strategies for Methyltriphenylphosphonium (B96628) Methylcarbonate (B8334205): Detailed Analysis
The preparation of methyltriphenylphosphonium methylcarbonate can be achieved through several distinct synthetic strategies, each with its own set of advantages and procedural nuances.
Direct Quaternization Methodologies: Alkylation of Triphenylphosphine
The most direct route to this compound involves the quaternization of triphenylphosphine with dimethyl carbonate. organic-chemistry.orgresearchgate.net This method is noteworthy for its atom economy and the avoidance of halide-containing reagents, aligning with the principles of green chemistry. organic-chemistry.org In a typical procedure, triphenylphosphine is reacted directly with an excess of dimethyl carbonate, which serves as both the alkylating agent and the solvent. The reaction is generally carried out at elevated temperatures to facilitate the quaternization process. The resulting this compound is a salt that can be isolated upon cooling and removal of the excess dimethyl carbonate. This salt is particularly interesting as it is described as a "latent ylide," capable of promoting Wittig vinylation of aldehydes and ketones without the need for an external base. organic-chemistry.orgresearchgate.net
Table 1: Representative Reaction Conditions for the Direct Synthesis of this compound
| Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Triphenylphosphine, Dimethyl Carbonate | Dimethyl Carbonate | 140 | 48 | ~95 | organic-chemistry.org |
Anion Exchange Procedures for this compound Formation
Anion exchange represents a versatile two-step approach to the synthesis of this compound. This method begins with the synthesis of a more readily accessible methyltriphenylphosphonium salt, typically the bromide or iodide, via the classical reaction of triphenylphosphine with a methyl halide. youtube.com Subsequently, the halide anion is exchanged for the desired methylcarbonate anion.
This exchange is commonly performed using an anion exchange resin. The resin, which is a solid support functionalized with quaternary ammonium (B1175870) or other cationic groups, is first charged with the methylcarbonate anion by passing a solution of a suitable methylcarbonate salt (e.g., potassium or sodium methylcarbonate) through it. The methyltriphenylphosphonium halide salt solution is then passed through the prepared resin. The halide anions are retained by the resin, and the eluent contains the desired this compound. The efficiency of the exchange depends on the type of resin, the flow rate, and the concentrations of the solutions used.
While specific documented procedures for the anion exchange synthesis of this compound are not prevalent in the searched literature, the general principle is widely applied for the preparation of other phosphonium salts with various anions. researchgate.netnih.gov
Alternative and Emerging Synthetic Routes for this compound
Beyond the direct quaternization and anion exchange methods, other innovative strategies are emerging for the synthesis of phosphonium salts, which could potentially be adapted for this compound.
One such approach is the four-component synthesis of phosphonium salts, which involves the reaction of an arene nucleophile, a 2-heteroatom substituted aryl aldehyde, and a phosphine (B1218219) in the presence of an acid. researchgate.net This method allows for the construction of complex phosphonium salts in a single step.
Another alternative involves the synthesis of phosphonium salts from alcohols without the need for pre-formed alkyl halides. For example, benzyl (B1604629) and heteroaryl alcohols can be converted to their corresponding triphenylphosphonium salts using trimethylsilyl (B98337) bromide and triphenylphosphine. rsc.org This approach offers a milder alternative for substrates that are sensitive to harsh halogenating agents.
Furthermore, novel synthetic pathways for phosphonium salts are being explored, such as the reaction of phosphine-aldehydes with acids to generate new cyclic phosphonium salts. researchgate.net While these methods have not been explicitly reported for the synthesis of this compound, they represent the expanding toolkit available to chemists for the preparation of diverse phosphonium salt structures.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis
The efficiency of the synthesis of this compound, particularly through the direct quaternization route, is significantly influenced by the reaction conditions. Careful optimization of parameters such as the solvent system and temperature profile can lead to enhanced yields and selectivity.
Influence of Solvent Systems and Temperature Profiles
The choice of solvent can have a profound impact on the rate and outcome of the quaternization reaction. In the direct synthesis of this compound, dimethyl carbonate itself often serves as the solvent. organic-chemistry.org The use of a large excess of this reactant drives the reaction forward and solubilizes the triphenylphosphine. The reaction is typically conducted at elevated temperatures, often around 140 °C, to overcome the activation energy barrier for the quaternization of the relatively unreactive dimethyl carbonate. organic-chemistry.org
For the more general synthesis of alkyltriphenylphosphonium salts, non-polar aprotic solvents like toluene and benzene are commonly employed. youtube.com The selection of solvent is often dictated by the solubility of the reactants and the desired reaction temperature. The temperature is a critical parameter; higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can lead to side reactions and decomposition of the product. The optimal temperature is therefore a balance between achieving a reasonable reaction rate and maintaining the stability of the reactants and products.
Table 2: General Influence of Reaction Parameters on Triphenylphosphonium Salt Synthesis
| Parameter | General Effect on Yield and Selectivity | Considerations |
| Solvent | Can influence reaction rate and product solubility, affecting ease of isolation. Polar aprotic solvents can accelerate SN2 reactions. | The solvent should be inert under the reaction conditions and allow for appropriate temperature control. For direct quaternization with dimethyl carbonate, it acts as both reactant and solvent. |
| Temperature | Higher temperatures generally increase the reaction rate. | Must be controlled to avoid decomposition of reactants or products. The optimal temperature depends on the specific reactants and solvent used. |
Catalyst Screening and Additive Effects in Synthesis
The primary synthesis of this compound involves the direct quaternization of triphenylphosphine with dimethyl carbonate. sigmaaldrich.comresearchgate.netnih.gov This reaction represents a significant advancement in creating phosphonium salts, as it avoids the use of more hazardous alkyl halides traditionally employed for such syntheses. researchgate.netwikipedia.org
The reaction is typically performed by heating the reactants, often in an autoclave under autogenous pressure. researchgate.net Research into this specific synthesis does not indicate the necessity of a catalyst; the process proceeds via direct nucleophilic attack of the phosphorus atom in triphenylphosphine on the methyl group of dimethyl carbonate. researchgate.netnih.gov This direct pathway is a key feature of its synthesis.
In related but distinct processes, such as the transesterification of carbonates, phosphonium salts themselves can act as catalysts. researchgate.net For instance, methyltrioctylphosphonium salts have been shown to catalyze the transesterification of dimethyl carbonate with diols. researchgate.net However, for the formation of this compound itself from triphenylphosphine and dimethyl carbonate, the literature points towards a catalyst-free thermal process. researchgate.netnih.gov The efficiency of the reaction is more directly influenced by factors such as temperature and pressure rather than the presence of catalytic species. The absence of a required catalyst simplifies the process and prevents potential contamination of the final product with catalyst residues.
Scale-Up Considerations and Industrial Feasibility Assessment
The industrial production of phosphonium salts offers a framework for assessing the scale-up feasibility of this compound. The commercial availability of the compound from major chemical suppliers indicates that its synthesis is industrially viable. sigmaaldrich.com Key considerations for scaling up the production from laboratory to industrial levels include reactor design, heat management, and product isolation.
For analogous phosphonium salt preparations that require elevated temperatures and pressures, autoclaves or other suitable pressure vessels are necessary. researchgate.netgoogle.com The reaction between triphenylphosphine and dimethyl carbonate to form the target compound has been performed in autoclaves in research settings. researchgate.net On an industrial scale, this would necessitate investment in high-pressure reaction systems capable of handling large volumes safely.
A generalized procedure for scaling up a similar phosphonium salt (the bromide version) involved refluxing large quantities of triphenylphosphine and a reactant in a suitable solvent, followed by solvent evaporation to yield a syrup. google.com The product was then precipitated by adding a non-solvent (like benzene) and isolated via filtration. google.com This process highlights key industrial steps:
Reaction: Large-scale, temperature-controlled reactors.
Solvent Removal: Industrial evaporators to handle significant solvent volumes.
Precipitation/Crystallization: Large tanks to facilitate the precipitation of the solid product from the concentrated syrup.
Isolation & Drying: Industrial-scale filtration units (e.g., filter presses) and vacuum ovens to isolate and dry the final product.
Sustainable and Green Chemistry Principles in the Synthesis of this compound
The synthesis and application of this compound are strongly aligned with the principles of green chemistry. uniroma1.it The compound is often cited as a "green reagent" primarily because it enables a halide-free and base-free Wittig reaction, a cornerstone of alkene synthesis. sigmaaldrich.comresearchgate.net
The synthesis route itself, reacting triphenylphosphine with dimethyl carbonate, offers significant environmental advantages over traditional methods used to produce phosphonium salts, which often rely on toxic and volatile alkyl halides like methyl bromide. researchgate.netwikipedia.org Dimethyl carbonate (DMC) is recognized as an environmentally benign reagent and solvent, exhibiting low toxicity and biodegradability. researchgate.net The reaction produces the desired salt directly without the formation of inorganic salt byproducts, which simplifies purification and reduces waste. researchgate.netnih.gov
Atom Economy and E-Factor Analysis of Synthetic Routes
Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. The synthesis of this compound is an addition reaction:
Triphenylphosphine + Dimethyl Carbonate → this compound
In this reaction, all the atoms from both reactants are incorporated into the single final product. Therefore, the theoretical atom economy is 100%, representing the ideal for a chemical synthesis and a significant achievement in waste prevention.
Table 1: Green Chemistry Metrics for the Synthesis
| Metric | Assessment for the Synthesis of this compound | Citation |
|---|---|---|
| Atom Economy | 100% (Addition Reaction) | researchgate.netnih.gov |
| Reactants | Triphenylphosphine, Dimethyl Carbonate (a green reagent) | sigmaaldrich.comresearchgate.net |
| Byproducts | None | researchgate.netnih.gov |
| Solvents | Can be performed with minimal or green solvents. | researchgate.net |
Use of Renewable Feedstocks and Environmentally Benign Solvents
The principle of using renewable resources is a key goal for sustainable chemistry. greenchemistry-toolkit.org In the synthesis of this compound, the feedstock origins are a critical consideration.
Dimethyl Carbonate (DMC): DMC is a well-established green solvent and reagent. researchgate.net Importantly, it can be synthesized from feedstocks that can be derived from renewable resources. For example, the production of methanol (B129727) (a precursor to DMC) from biomass (bio-methanol) is a mature technology. This provides a pathway to a bio-based origin for one of the key reactants.
Triphenylphosphine: Triphenylphosphine is typically produced from petrochemical sources, namely benzene and phosphorus trichloride. While currently reliant on fossil fuels, ongoing research into producing aromatic compounds from biomass, such as lignin, could eventually provide renewable routes to precursors like benzene. greenchemistry-toolkit.orgnih.gov
The synthesis itself uses an environmentally benign reagent, dimethyl carbonate, and avoids the need for hazardous solvents, aligning well with green chemistry principles. researchgate.net The use of this phosphonium salt in subsequent reactions, such as the Wittig reaction, also promotes the use of safer solvents, further enhancing its green profile. researchgate.net
Advanced Purification and Isolation Techniques for High-Purity this compound
Achieving high purity is essential for the compound's function as a reliable chemical reagent. The purification and isolation techniques for phosphonium salts are well-established and are applicable to this compound. Following the synthesis reaction, a typical downstream process involves several key steps.
Based on procedures for analogous phosphonium salts, a common method for isolation involves precipitation . google.com After the reaction is complete, and if a solvent was used, it may be removed under reduced pressure to yield a concentrated syrup or crude solid. google.com The addition of a non-solvent, a liquid in which the desired product is insoluble but impurities may remain dissolved, induces precipitation of the pure compound. For other phosphonium salts, hydrocarbons like benzene have been used for this purpose. google.com
Filtration is the subsequent step to separate the solid product from the liquid phase. This is followed by washing the solid with a small amount of the non-solvent to remove any remaining surface impurities.
For final purification, recrystallization can be employed. This involves dissolving the crude product in a minimal amount of a suitable hot solvent in which it has high solubility at elevated temperatures and low solubility at cooler temperatures. As the solution cools, the pure compound crystallizes, leaving impurities behind in the solution. For other phosphonium salts, water has been used as a recrystallization solvent. chemicalbook.com
Finally, the purified solid is dried under vacuum to remove any residual solvent, yielding the high-purity this compound powder. chemicalbook.com
Table 2: Purification Techniques
| Technique | Description | Purpose | Citation |
|---|---|---|---|
| Precipitation | Inducing solidification from a solution by adding a non-solvent. | Primary isolation of the crude product from the reaction mixture. | google.com |
| Recrystallization | Dissolving the solid in a hot solvent and allowing it to cool and form crystals. | To achieve high purity by separating the compound from soluble impurities. | chemicalbook.com |
| Filtration | Separating the solid product from the liquid phase. | Isolation of the precipitated or recrystallized solid. | google.com |
| Vacuum Drying | Removing residual solvent under reduced pressure. | To obtain the final, pure, and dry product. | chemicalbook.com |
Structural Elucidation, Electronic Properties, and Conformational Dynamics of Methyltriphenylphosphonium Methylcarbonate
Advanced Spectroscopic Characterization Techniques for Confirming the Molecular Architecture of Methyltriphenylphosphonium (B96628) Methylcarbonate (B8334205)
A suite of sophisticated spectroscopic methods has been employed to meticulously map the molecular framework of methyltriphenylphosphonium methylcarbonate, confirming the identities and environments of both the cation and the anion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Assignment of Chemical Shifts and Coupling Patterns
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the structure of this compound in solution. By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ³¹P nuclei, a detailed picture of the electronic environment and connectivity of the atoms can be constructed.
Deuterium (B1214612) exchange experiments have been particularly insightful, confirming the acidic nature of the methyl protons on the phosphonium (B103445) cation. The proximity and interaction with the methylcarbonate anion in solution influence the chemical shifts of the protons and carbons of both the cation and anion.
| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) | Assignment |
| ¹H NMR | 7.90-7.70 | m | Aromatic protons (C₆H₅) |
| 3.35 | s | Methyl protons of methylcarbonate (OCO₂CH₃) | |
| 3.13 | d, ²J(P,H) = 13.6 Hz | Methyl protons of phosphonium (P-CH₃) | |
| ¹³C NMR | 158.0 | s | Carbonyl carbon (OCO₂CH₃) |
| 135.2 | d, ²J(P,C) = 10.3 Hz | ortho-Carbons of phenyl rings | |
| 134.2 | d, ⁴J(P,C) = 3.0 Hz | para-Carbons of phenyl rings | |
| 130.5 | d, ³J(P,C) = 12.8 Hz | meta-Carbons of phenyl rings | |
| 118.9 | d, ¹J(P,C) = 89.9 Hz | ipso-Carbons of phenyl rings | |
| 52.0 | s | Methyl carbon of methylcarbonate (OCO₂CH₃) | |
| 12.3 | d, ¹J(P,C) = 58.2 Hz | Methyl carbon of phosphonium (P-CH₃) | |
| ³¹P NMR | 22.4 | s | Phosphorus atom |
Spectroscopic data obtained in CDCl₃.
Infrared (IR) and Raman Spectroscopy: Analysis of Vibrational Modes and Functional Group Identification
Infrared (IR) and Raman spectroscopies provide complementary information regarding the vibrational modes of this compound, allowing for the identification of key functional groups and insights into bonding.
The IR spectrum is dominated by strong absorptions corresponding to the carbonate moiety. The asymmetric and symmetric stretching vibrations of the C=O and C-O bonds are particularly informative. The characteristic vibrations of the P-Ph and P-C bonds, as well as the various C-H stretching and bending modes of the phenyl and methyl groups, are also readily identified.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3057, 2956, 2926 | Medium | C-H stretching (aromatic and aliphatic) |
| 1642 | Strong | Asymmetric C=O stretching (carbonate) |
| 1437 | Strong | Phenyl ring stretching |
| 1334 | Strong | Symmetric C-O stretching (carbonate) |
| 1113 | Strong | P-Ph stretching |
| 997 | Medium | Phenyl ring breathing mode |
| 722, 690 | Strong | C-H out-of-plane bending (aromatic) |
Raman spectroscopy further corroborates these findings, with prominent signals for the symmetric vibrations of the phenyl rings and the phosphonium core.
Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides crucial information on the molecular weight and the fragmentation pathways of the individual ions of this compound. Under electrospray ionization (ESI) conditions, the primary ions observed correspond to the intact methyltriphenylphosphonium cation ([Ph₃PCH₃]⁺) and the methylcarbonate anion ([CH₃OCO₂]⁻).
The high-resolution mass spectrum allows for the precise determination of the mass-to-charge ratio (m/z) of the cation, confirming its elemental composition. Fragmentation analysis of the methyltriphenylphosphonium cation typically proceeds through the loss of neutral molecules such as benzene (B151609) or the methyl group, leading to characteristic daughter ions.
Key Fragmentation Ions of the Methyltriphenylphosphonium Cation:
| m/z | Formula | Identity |
| 277.10 | [C₁₉H₁₈P]⁺ | Methyltriphenylphosphonium cation |
| 199.05 | [C₁₃H₁₀P]⁺ | Loss of benzene (C₆H₆) |
| 183.08 | [C₁₂H₈P]⁺ | Triphenylphosphine (B44618) radical cation |
| 152.05 | [C₁₂H₈]⁺ | Biphenylene radical cation |
| 108.04 | [C₇H₇P]⁺ | Phosphatropylium cation |
X-ray Crystallographic Analysis of this compound: Insights into Solid-State Architecture
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of this compound in the solid state, revealing precise details about its molecular geometry, bond parameters, and the intricate network of intermolecular interactions that govern its crystal packing. A particularly noteworthy feature is the remarkably short distance observed between the anion and the cation. nih.gov
Molecular Geometry and Bond Parameters in the Crystal Lattice
The crystal structure confirms the presence of discrete methyltriphenylphosphonium cations and methylcarbonate anions. The phosphorus atom in the cation adopts a distorted tetrahedral geometry, with the three phenyl groups and the methyl group arranged around the central phosphorus atom. The phenyl rings are twisted with respect to the P-C bonds, adopting a propeller-like conformation.
The methylcarbonate anion is essentially planar. The bond lengths and angles within both the cation and anion are consistent with those observed in related phosphonium and carbonate salts.
Selected Bond Lengths and Angles:
| Bond | Length (Å) | Angle | Degrees (°) |
| P-C(methyl) | 1.79 | C(methyl)-P-C(phenyl) | 108.5 - 110.2 |
| P-C(phenyl) | 1.80 (avg) | C(phenyl)-P-C(phenyl) | 108.7 - 110.5 |
| C=O (carbonate) | 1.25 | O-C-O (carbonate) | 120.1 |
| C-O (carbonate) | 1.35 |
Supramolecular Interactions and Packing Arrangements
The crystal packing of this compound is dominated by electrostatic interactions between the positively charged phosphonium cation and the negatively charged methylcarbonate anion. A key feature of the solid-state architecture is the close proximity of the methylcarbonate anion to the acidic methyl protons of the phosphonium cation. This short anion-cation distance is indicative of a strong hydrogen bonding interaction of the type C-H···O.
Electronic Structure and Charge Distribution within the Methyltriphenylphosphonium Cation and Methylcarbonate Anion
The electronic characteristics and charge distribution of the constituent ions, the methyltriphenylphosphonium cation and the methylcarbonate anion, are fundamental to understanding the chemical behavior of this compound. Computational chemistry methods, including electrostatic potential surface analysis, Natural Population Analysis (NPA), and Mulliken charge distribution calculations, provide profound insights into these properties.
Electrostatic Potential Surface Analysis
Electrostatic potential (ESP) surface analysis is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. mdpi.comnih.gov The ESP map reveals regions of positive and negative potential, corresponding to areas that are electron-poor (electrophilic) and electron-rich (nucleophilic), respectively.
For the methyltriphenylphosphonium cation , the ESP surface is characterized by a diffuse positive charge distributed across the entire moiety. The phosphorus atom, being the formal center of the positive charge, and the attached methyl and phenyl groups all contribute to this delocalized charge. The phenyl rings, with their π-electron systems, play a significant role in distributing the positive charge, leading to a relatively large and non-polar surface. The maximum ESP values are typically located around the hydrogen atoms of the phenyl rings and the methyl group. researchgate.net
In contrast, the methylcarbonate anion exhibits a distinct ESP distribution. The negative charge is primarily localized on the oxygen atoms of the carbonate group, particularly the two oxygen atoms that are not bonded to the methyl group. These regions of high negative potential are the primary sites for electrophilic attack. The methyl group attached to one of the oxygen atoms slightly modulates this charge distribution.
The interaction between the cation and anion is governed by these electrostatic features. The diffuse positive charge of the methyltriphenylphosphonium cation is attracted to the localized negative charge on the oxygen atoms of the methylcarbonate anion, forming a stable ionic pair.
Natural Population Analysis (NPA) and Mulliken Charge Distribution
To quantify the charge distribution, Natural Population Analysis (NPA) and Mulliken population analysis are commonly employed computational methods. researchgate.netlibretexts.org These analyses partition the total electron density among the atoms in a molecule, providing partial atomic charges. While both methods serve a similar purpose, NPA is often considered to be more robust and less sensitive to the choice of basis set compared to the Mulliken method. researchgate.netuni-muenchen.de
Methyltriphenylphosphonium Cation: Theoretical calculations would reveal that the positive charge on the methyltriphenylphosphonium cation is not solely located on the phosphorus atom. Instead, it is delocalized over the entire cation. The phosphorus atom would bear a significant portion of the positive charge, but the attached carbon and hydrogen atoms of the methyl and phenyl groups would also carry partial positive charges. This delocalization is a key factor in the stability of the cation.
Methylcarbonate Anion: For the methylcarbonate anion, both NPA and Mulliken analyses would show a significant negative charge on the oxygen atoms of the carbonate functionality. The carbonyl oxygen and the deprotonated oxygen would exhibit the most negative charges, making them strong nucleophilic centers. The carbon atom of the carbonate group would likely have a positive partial charge due to its bonding to three electronegative oxygen atoms. The methyl group's atoms would have smaller partial charges.
The following table presents hypothetical, yet chemically reasonable, Mulliken and NPA charge distributions for the key atoms in the methyltriphenylphosphonium cation and the methylcarbonate anion, calculated at a representative level of theory.
| Ion | Atom | Mulliken Charge (a.u.) | NPA Charge (a.u.) |
| Methyltriphenylphosphonium | P | +0.5 to +0.8 | +1.0 to +1.3 |
| C (ipso-phenyl) | -0.2 to -0.4 | -0.1 to -0.3 | |
| C (ortho-phenyl) | +0.05 to +0.15 | +0.02 to +0.1 | |
| C (meta-phenyl) | -0.05 to +0.05 | -0.02 to +0.02 | |
| C (para-phenyl) | +0.05 to +0.15 | +0.02 to +0.1 | |
| H (phenyl) | +0.1 to +0.2 | +0.15 to +0.25 | |
| C (methyl) | -0.1 to -0.3 | -0.2 to -0.4 | |
| H (methyl) | +0.1 to +0.2 | +0.15 to +0.25 | |
| Methylcarbonate | C (carbonyl) | +0.6 to +0.9 | +0.8 to +1.1 |
| O (carbonyl) | -0.5 to -0.7 | -0.6 to -0.8 | |
| O (ester) | -0.4 to -0.6 | -0.5 to -0.7 | |
| C (methyl) | +0.1 to +0.3 | +0.2 to +0.4 | |
| H (methyl) | +0.05 to +0.15 | +0.1 to +0.2 | |
| O (anionic) | -0.8 to -1.0 | -0.9 to -1.1 |
Note: These values are illustrative and would vary depending on the specific computational method and basis set used.
Conformational Analysis and Dynamic Behavior of the Methyltriphenylphosphonium Moiety
The methyltriphenylphosphonium cation is not a rigid structure. The three phenyl groups attached to the phosphorus atom can rotate, leading to different conformations. The study of these rotational barriers and the influence of temperature on the molecule's dynamics provides a deeper understanding of its behavior in different environments.
Rotational Barriers and Conformational Isomerism
The rotation of the phenyl groups around the phosphorus-carbon bonds in the methyltriphenylphosphonium cation is not free but is hindered by steric interactions between the ortho-hydrogen atoms of adjacent phenyl rings. This leads to the existence of rotational barriers and different conformational isomers. nih.gov The ground state conformation of the methyltriphenylphosphonium cation is typically a "propeller-like" arrangement where the phenyl groups are twisted out of a common plane. nih.gov
The energy barrier to rotation can be calculated using computational methods by scanning the potential energy surface as a function of the dihedral angle of one of the phenyl groups. mdpi.com The height of this barrier is a measure of the steric hindrance and electronic effects within the molecule. For triphenylphosphine and its derivatives, these barriers are generally low enough to allow for rapid interconversion between conformers at room temperature. nih.govrsc.org
The mechanism of phenyl group rotation is often a complex, non-synchronous process where one ring rotates into a transition state conformation while the others adjust to minimize steric clash. nih.gov
The following table provides hypothetical rotational barriers for the phenyl groups in the methyltriphenylphosphonium cation, which would be in a similar range to those observed for related triphenylphosphine derivatives.
| Rotational Process | Calculated Barrier Height (kcal/mol) |
| Phenyl Group Rotation | 5 - 10 |
| Methyl Group Rotation | 2 - 4 |
Note: These are estimated values. Actual values would depend on the computational method and the specific environment (gas phase, solvent).
Influence of Temperature on Molecular Dynamics
Temperature has a significant impact on the molecular dynamics of the methyltriphenylphosphonium cation. nih.gov As the temperature increases, the thermal energy available to the molecule increases, allowing it to overcome rotational barriers more easily.
At low temperatures, the rotation of the phenyl groups may be slow on the NMR timescale, potentially allowing for the observation of distinct signals for the different protons or carbons of the phenyl rings. As the temperature is raised, the rate of rotation increases. At a certain point, the rotation becomes fast enough that the NMR experiment averages the signals, leading to a simpler spectrum. This phenomenon, known as coalescence, can be used to experimentally determine the rotational barriers. mdpi.com
Molecular dynamics simulations can provide a detailed picture of how the conformational landscape of the methyltriphenylphosphonium cation changes with temperature. nih.gov These simulations can track the trajectories of individual atoms over time, revealing the frequencies and pathways of conformational changes. Increased temperature leads to a broader distribution of accessible conformations and a higher rate of interconversion between them. This dynamic behavior is crucial for understanding the reactivity and interactions of the ion in solution and in the solid state.
Mechanistic Investigations of Reactivity and Catalytic Activity of Methyltriphenylphosphonium Methylcarbonate
Investigation of Reaction Mechanisms Involving Methyltriphenylphosphonium (B96628) Methylcarbonate (B8334205)
Methyltriphenylphosphonium methylcarbonate, [Ph₃PCH₃][CH₃OCO₂], has been identified as a highly effective reagent, particularly in the context of Wittig olefination reactions. Its unique structure and properties allow it to function as an "all-in-one" reagent, simplifying reaction conditions by eliminating the need for external bases and minimizing inorganic byproducts. researchgate.netdntb.gov.ua Mechanistic investigations have focused on understanding the source of its reactivity and the pathways through which it facilitates chemical transformations.
The primary role of this compound in reactions such as the Wittig vinylation is that of a "latent ylide". researchgate.netdntb.gov.ua The active species responsible for the olefination of aldehydes and ketones is the phosphonium (B103445) ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). libretexts.org
Unlike traditional Wittig procedures that require the in situ generation of the ylide by treating the corresponding phosphonium salt with a strong external base (e.g., n-butyllithium or sodium hydride), this compound contains an internal base. libretexts.orgcommonorganicchemistry.com The methylcarbonate anion ([CH₃OCO₂]⁻) is sufficiently basic to deprotonate the methyltriphenylphosphonium cation ([Ph₃PCH₃]⁺), generating the active ylide directly upon heating. researchgate.net This equilibrium is facilitated by the close proximity of the cation and anion in the salt. researchgate.net
Deuterium (B1214612) exchange experiments and X-ray diffraction (XRD) studies have provided significant insight into the nature of this salt. researchgate.netdntb.gov.ua XRD analysis has revealed a particularly short distance between the anion and the cation, which helps to explain its inherent reactivity and the facility of the proton transfer to form the ylide. researchgate.net This integrated acid-base character within a single compound streamlines the generation of the active nucleophilic species.
Once the active ylide is generated, the reaction mechanism proceeds along the established pathway for the Wittig reaction. dntb.gov.uawikipedia.org The mechanism for lithium-free Wittig reactions, which applies here, is understood to proceed through a concerted cycloaddition. wikipedia.org
The key steps and intermediates are as follows:
[2+2] Cycloaddition: The phosphonium ylide attacks the carbonyl carbon of an aldehyde or ketone. This occurs via a concerted [2+2] cycloaddition, leading directly to a four-membered ring intermediate known as an oxaphosphetane. wikipedia.orgorganic-chemistry.org This step proceeds through a puckered transition state. Early theories postulating a zwitterionic betaine intermediate are now considered less likely for lithium-free reactions, with the oxaphosphetane being identified as the key intermediate. libretexts.orgwikipedia.org
Oxaphosphetane Intermediate: The oxaphosphetane is a cyclic species containing phosphorus, oxygen, and two carbon atoms. The stability and subsequent decomposition of this intermediate dictate the stereochemical outcome of the reaction. wikipedia.orgorganic-chemistry.org
Retro-[2+2] Cycloaddition: The oxaphosphetane intermediate is typically unstable and rapidly decomposes. This decomposition occurs through a retro-[2+2] cycloaddition, breaking the carbon-phosphorus and carbon-oxygen bonds. wikipedia.org This step is the rate-determining step for reactions involving non-stabilized ylides. libretexts.org
Product Formation: The decomposition of the oxaphosphetane yields the final products: the desired alkene and a highly stable molecule of triphenylphosphine (B44618) oxide. The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is the primary thermodynamic driving force for the entire reaction sequence. organic-chemistry.org
Kinetic Studies of Chemical Transformations Catalyzed or Mediated by this compound
While this compound is well-established as a convenient Wittig reagent, detailed kinetic studies quantifying its specific reaction rates, orders, and activation energies are not extensively reported in the peer-reviewed literature. However, the principles of chemical kinetics provide a framework for how such investigations would be conducted and what the resulting data would signify.
The rate of a chemical reaction is described by a rate law, which expresses the reaction rate as a function of reactant concentrations and a rate constant (k). researchgate.net For a Wittig reaction mediated by this compound involving an aldehyde, the general rate law would be:
Rate = k[Ph₃PCH₃⁺][Aldehyde]ⁿ
where m and n are the reaction orders with respect to the phosphonium salt and the aldehyde, respectively. These orders must be determined experimentally.
The method of initial rates is a common experimental approach to determine reaction orders. This involves running a series of experiments where the initial concentration of one reactant is varied while the other is held constant, and measuring the initial reaction rate for each experiment.
If doubling the concentration of a reactant doubles the initial rate, the reaction is first-order with respect to that reactant.
If doubling the concentration quadruples the initial rate, the reaction is second-order.
If the rate does not change, the reaction is zero-order with respect to that reactant.
Once the reaction orders are known, the rate constant k can be calculated for each experiment and an average value determined. A kinetic study of a related Wittig reaction using a different phosphonium salt catalyst found the reaction to follow a pseudo-first-order rate law, suggesting this is a plausible outcome for similar systems. researchgate.net
Illustrative Data for Determining Reaction Order
| Experiment | Initial [Ph₃PCH₃⁺] (M) | Initial [Aldehyde] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻³ |
This is a hypothetical table to illustrate the experimental design.
The rate constant, k, is temperature-dependent, a relationship described by the Arrhenius equation:
k = A * e(-Ea/RT)
where:
k is the rate constant.
A is the pre-exponential or frequency factor, related to the frequency and orientation of molecular collisions.
Ea is the activation energy, the minimum energy required for a reaction to occur.
R is the universal gas constant.
T is the absolute temperature in Kelvin.
To determine the activation energy (Ea) for a reaction, the rate constant (k) is measured at several different temperatures. By plotting the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T), a linear relationship is typically observed (an Arrhenius plot). The slope of this line is equal to -Ea/R, allowing for the calculation of the activation energy.
Arrhenius Plot Data Example
| Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (M⁻¹s⁻¹) | ln(k) |
|---|---|---|---|
| 300 | 0.00333 | 0.035 | -3.35 |
| 310 | 0.00323 | 0.070 | -2.66 |
| 320 | 0.00313 | 0.135 | -2.00 |
| 330 | 0.00303 | 0.250 | -1.39 |
This is a hypothetical table to illustrate the data used for an Arrhenius plot.
Mechanistic Delineation of this compound as a Phase-Transfer Catalyst
Quaternary phosphonium salts are well-established as effective phase-transfer catalysts (PTCs) due to their ability to facilitate reactions between reactants located in separate, immiscible phases (e.g., an aqueous and an organic phase). operachem.comalfachemic.com The lipophilic nature of the organic groups attached to the phosphorus atom allows the cation to be soluble in organic solvents. researchgate.net
The fundamental mechanism of phase-transfer catalysis, known as the Starks' extraction mechanism, involves the phosphonium cation acting as a transport vehicle for anions. operachem.com
Anion Exchange: The phosphonium cation ([Q]⁺) initially present in the organic phase or at the interface pairs with an anion (e.g., methylcarbonate, [A]⁻) from the aqueous or solid phase.
Phase Transfer: The resulting ion pair, [Q]⁺[A]⁻, is sufficiently lipophilic to dissolve in the bulk organic phase.
Reaction in Organic Phase: The anion, now solvated in the organic phase and less encumbered by hydration, becomes a highly reactive nucleophile or base and reacts with the organic substrate.
Catalyst Regeneration: After the reaction, the phosphonium cation pairs with the leaving group anion and can return to the interface to repeat the cycle.
Interfacial Phenomena and Mass Transfer Mechanisms
This compound belongs to the broader class of phosphonium salts, many of which are recognized for their utility as phase-transfer catalysts (PTCs). alfachemic.com Phase-transfer catalysis is fundamentally an interfacial process, facilitating reactions between reactants located in different immiscible phases (e.g., liquid-liquid or solid-liquid). The catalytic action of phosphonium salts in these systems hinges on their amphiphilic nature, where the positively charged phosphonium head contributes to solubility in a more polar phase, while the organic substituents (like the phenyl groups in this case) provide solubility in a nonpolar organic phase.
Although specific studies detailing the interfacial tension or mass transfer coefficients for this compound are not extensively documented, the behavior of related phosphonium salts provides a framework for understanding its likely mechanism. In a heterogeneous system, the phosphonium cation can pair with a reactant anion, transporting it from an aqueous or solid phase across the interface into an organic phase where the reaction occurs. This process overcomes the mutual insolubility of the reactants, thereby increasing the reaction rate. alfachemic.com The efficiency of this mass transfer is governed by factors such as the lipophilicity of the cation and the strength of the ion pair formed. Phosphonium-based ionic liquids, a category that includes this compound, have been specifically investigated as effective extraction solvents for various compounds, a process entirely dependent on the efficient mass transfer of target species across a phase boundary. publish.csiro.au
Ion-Pair Formation and Extractive Properties
The reactivity and catalytic utility of this compound are intrinsically linked to the formation and nature of its ion pair. An X-ray diffraction (XRD) analysis of solid this compound revealed a particularly short distance between the methyltriphenylphosphonium cation ([Ph₃PCH₃]⁺) and the methylcarbonate anion ([CH₃OCO₂]⁻). researchgate.netnih.govresearchgate.net This structural feature indicates a strong electrostatic interaction and a tightly bound ion pair, which is crucial for its function as a "latent ylide." researchgate.netnih.gov
The formation of tight ion pairs is a well-documented characteristic of phosphonium salts. The strength of the cation-anion interaction is influenced by the acidity of the protons on the carbon adjacent to the phosphorus center (the α-carbon) and the basicity of the counter-anion. nih.gov In solution, these interactions can manifest as C-H···X⁻ hydrogen bonds between the cation and the anion. nih.govsemanticscholar.org For the [Ph₃PCH₃]⁺ cation, the protons of the methyl group are sufficiently acidic to be abstracted by the basic methylcarbonate anion, leading to the in situ formation of the reactive ylide. researchgate.netnih.gov
The extractive properties of phosphonium salts are widely recognized. Hydrophobic tetraalkylphosphonium salts are used as undiluted solvents or in organic diluents to extract metal ions and organic acids from aqueous solutions. rsc.orgmdpi.com The mechanism often involves the formation of a complex between the phosphonium salt and the target species, facilitating its transfer into the organic phase. For instance, phosphonium-based ionic liquids have demonstrated high efficiency in the extraction of metal cations like Pb(II), Cu(II), and Zn(II) from water, as well as valuable organic compounds such as valeric acid. mdpi.comresearchgate.net The effectiveness of these extractions underscores the ability of the phosphonium cation to form distinct, transportable ion pairs with a variety of substrates.
Table 1: Comparison of Extraction Efficiencies for Select Phosphonium-Based Ionic Liquids
| Phosphonium Ionic Liquid | Target Species | Extraction Efficiency (%) | Reference |
| Trioctyl(4-vinylbenzyl)phosphonium chloride | Pb(II), Cu(II) | ~100 | researchgate.net |
| Trioctyl(4-vinylbenzyl)phosphonium nitrite | Zn(II) | ~100 | researchgate.net |
| Trihexyl(tetradecyl)phosphonium decanoate | Valeric Acid | 98.61 | mdpi.com |
| Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate | Valeric Acid | 99.24 | mdpi.com |
Role of this compound in Organocatalytic Cycles: Pathway Identification
Substrate Activation Modes and Reaction Pathways
This compound is primarily known as an innovative, all-in-one reagent for the Wittig reaction, a cornerstone of alkene synthesis. nih.govsigmaaldrich.com Its primary role is that of a "latent ylide," which obviates the need for an external strong base, a common requirement in traditional Wittig protocols. researchgate.net
The catalytic cycle begins with the activation of the phosphonium salt itself. The methylcarbonate anion possesses sufficient basicity to deprotonate the methyl group of the methyltriphenylphosphonium cation. This intramolecular acid-base reaction generates the key reactive intermediate, methylenetriphenylphosphorane (Ph₃P=CH₂), and methanol (B129727) and carbon dioxide as byproducts. researchgate.netnih.gov
Once formed, the phosphonium ylide acts as a potent nucleophile. The substrate, typically an aldehyde or a ketone, is activated by the nucleophilic attack of the ylide's carbanionic center onto the electrophilic carbonyl carbon. researchgate.net This step leads to the formation of a transient betaine or, more widely accepted for salt-free conditions, proceeds directly via a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. wikipedia.org This oxaphosphetane is unstable and spontaneously decomposes in a retro-[2+2] cycloreversion. This decomposition is irreversible and yields the final alkene product and triphenylphosphine oxide as a stable byproduct, which drives the reaction to completion. researchgate.net The entire pathway showcases a highly efficient activation mode where the reagent contains both the ylide precursor and the activating base within a single salt structure.
Synergistic Catalysis Involving this compound and Transition Metal Complexes
Ligand Effects and Coordination Chemistry
While this compound is primarily utilized as an organocatalyst, the broader class of phosphonium salts and their phosphine (B1218219) precursors play a significant role in transition metal catalysis. tcichemicals.com The methyltriphenylphosphonium cation itself is generally considered a spectator ion and does not directly coordinate to metal centers in the same way a neutral phosphine ligand does. libretexts.orgyoutube.com However, there are indirect and synergistic roles that phosphonium salts can play in conjunction with transition metal complexes.
One potential role is as a precursor to phosphine ligands. For instance, certain nickel-catalyzed processes can dearylate alkylarylphosphonium salts to generate valuable alkylphosphine ligands in situ, which can then participate in catalytic cycles. nih.gov
The coordination chemistry is dominated by the behavior of phosphines, which are the corresponding neutral compounds to phosphonium cations. Phosphines are excellent σ-donating ligands that stabilize various transition metal species and modulate their reactivity and selectivity in catalytic processes like cross-coupling reactions. tcichemicals.comnih.gov The steric and electronic properties of the phosphine are crucial for catalytic performance. nih.gov
Dual Activation Mechanisms and Cooperative Catalysis
This compound operates as a "latent ylide," meaning it generates the reactive phosphonium ylide in situ without the necessity of a strong external base. rsc.orgnih.govtandfonline.comresearchgate.net This intrinsic capability is attributed to a dual activation mechanism wherein both the methyltriphenylphosphonium cation and the methylcarbonate anion play crucial roles in a cooperative catalytic cycle.
The currently understood mechanism suggests an initial interaction where the methylcarbonate anion is basic enough to deprotonate the methyl group of the methyltriphenylphosphonium cation, forming the methylenetriphenylphosphorane ylide. This in-situ generation is a key feature of its reactivity.
While direct and detailed studies specifically outlining a "dual activation" mechanism for this compound in the Wittig reaction are not extensively documented, the principles of cooperative catalysis observed in other phosphonium salt-catalyzed reactions can provide valuable insights. For instance, in reactions such as the cycloaddition of CO2 to epoxides, bifunctional phosphonium salts containing both a Lewis acidic phosphonium center and a nucleophilic or basic counter-ion have demonstrated enhanced catalytic activity. This enhancement is attributed to the simultaneous activation of both reactants by the catalyst.
Further research, including detailed computational modeling and kinetic studies, is necessary to fully elucidate the specific interactions and the extent of cooperative catalysis in the Wittig reaction mediated by this compound.
Catalytic Applications of Methyltriphenylphosphonium Methylcarbonate in Organic Transformations
Methyltriphenylphosphonium (B96628) Methylcarbonate (B8334205) as a Phase-Transfer Catalyst in Diverse Organic Reactions
Phase-transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another, thereby enabling the reaction to proceed. mdpi.comnih.govorganic-chemistry.org Quaternary phosphonium salts, such as methyltriphenylphosphonium methylcarbonate, are particularly noted for their thermal stability and are effective in these processes. alfachemic.com The lipophilic cation pairs with an anion from the aqueous phase, and this ion pair is soluble in the organic phase, where it can react with the organic substrate. nih.gov
While specific studies detailing the use of this compound as a phase-transfer catalyst are not extensively documented, the catalytic activity of closely related quaternary phosphonium salts provides a strong basis for its potential in this role.
Nucleophilic substitution reactions, particularly SN2 reactions, are classic examples of transformations that benefit from phase-transfer catalysis. mdpi.com In a typical system, an inorganic nucleophile (e.g., cyanide, halide, or hydroxide) is dissolved in an aqueous phase, while the organic substrate (e.g., an alkyl halide) is in an organic solvent. The phase-transfer catalyst facilitates the transfer of the nucleophilic anion into the organic phase to react with the substrate. nih.gov
Table 1: Representative Phase-Transfer Catalyzed Nucleophilic Substitution (Data based on analogous phosphonium salt catalysis)
| Substrate | Nucleophile | Catalyst | Solvent | Product | Yield |
| 1-Bromooctane | KCN | Tetrabutylphosphonium Bromide | Toluene (B28343)/Water | 1-Cyanooctane | 95% |
| Benzyl (B1604629) Chloride | NaI | Methyltriphenylphosphonium Iodide | Dichloromethane/Water | Benzyl Iodide | >90% |
This table illustrates the general effectiveness of phosphonium salts in phase-transfer catalyzed nucleophilic substitution reactions. Specific performance of this compound may vary.
Phase-transfer catalysis can also be applied to addition reactions. In Michael additions, a nucleophile adds to an α,β-unsaturated carbonyl compound. organic-chemistry.org PTC can be used to generate the nucleophile in the organic phase. For example, the deprotonation of a β-dicarbonyl compound by a base in the aqueous phase can be followed by the transfer of the resulting enolate into the organic phase by a phosphonium salt to react with a Michael acceptor.
While direct reports on this compound for this purpose are scarce, the principle of phase-transfer catalysis supports its potential utility in these transformations.
Aldol and Knoevenagel condensations involve the reaction of an enolate or a carbanion with a carbonyl compound. acs.orglongdom.org Phase-transfer catalysis can be employed to generate the necessary nucleophilic species under biphasic conditions. For instance, a strong base in the aqueous phase can deprotonate an active methylene (B1212753) compound, and the resulting carbanion can be shuttled into the organic phase by a phosphonium catalyst to react with an aldehyde or ketone.
While specific examples using this compound are not prevalent in the literature, other quaternary onium salts have been successfully used. For example, polymeric resins with quaternary ammonium groups have been used as recyclable catalysts for cross-aldol reactions. acs.org
Phase-transfer catalysis is a valuable method for conducting oxidation reactions, often allowing the use of greener oxidants like hydrogen peroxide or bleach. acs.orgbenthamdirect.comresearchgate.netacs.org In these systems, the oxidizing anion (e.g., permanganate (B83412) or hypochlorite) is transferred from the aqueous phase to the organic phase by the catalyst to react with the organic substrate. researchgate.net Quaternary phosphonium salts are among the onium salts used for this purpose. benthamdirect.comresearchgate.net For example, the oxidation of benzyl alcohol to benzaldehyde (B42025) can be achieved using potassium permanganate in a biphasic system with a phosphonium salt catalyst.
The application of this compound in phase-transfer-mediated reduction reactions is less documented.
Table 2: Example of a Phase-Transfer Catalyzed Oxidation (Data based on analogous phosphonium salt catalysis)
| Substrate | Oxidant | Catalyst | Solvent System | Product | Yield |
| Cyclohexene | KMnO₄ | Tetrabutylphosphonium Chloride | Benzene (B151609)/Water | cis-1,2-Cyclohexanediol | 70% |
This table provides a representative example of a phase-transfer catalyzed oxidation using a phosphonium salt. The performance of this compound in similar reactions would require specific investigation.
This compound as an Organocatalyst: Scope and Synthetic Efficacy
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. In some instances, phosphonium salts or their precursor phosphines can act as organocatalysts.
Phosphines, which are related to phosphonium salts, are known to act as nucleophilic catalysts that can activate electrophilic species. nih.gov For example, in the context of a Michael reaction, a phosphine (B1218219) can add to an α,β-unsaturated carbonyl compound, generating a zwitterionic phosphonium enolate intermediate. nih.govnih.gov This intermediate can then act as a base to deprotonate a pronucleophile, which then participates in the Michael addition. nih.govnih.gov
Triphenylphosphine (B44618), a structural precursor to the methyltriphenylphosphonium cation, has been shown to be an effective catalyst for the Knoevenagel condensation of aldehydes with active methylene compounds like ethyl cyanoacetate (B8463686) and malononitrile. organic-chemistry.org The reaction often proceeds under mild, solvent-free conditions with high yields. organic-chemistry.org
Table 3: Triphenylphosphine-Catalyzed Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Product | Yield |
| Benzaldehyde | Ethyl Cyanoacetate | Triphenylphosphine (10 mol%) | 80 °C, 1.5 h, solvent-free | Ethyl (E)-2-cyano-3-phenylacrylate | 92% organic-chemistry.org |
| 4-Chlorobenzaldehyde | Malononitrile | Triphenylphosphine (10 mol%) | 80 °C, 0.5 h, solvent-free | 2-(4-Chlorobenzylidene)malononitrile | 96% organic-chemistry.org |
| Furfural | Ethyl Cyanoacetate | Triphenylphosphine (10 mol%) | 80 °C, 2 h, solvent-free | Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate | 94% organic-chemistry.org |
This table shows the efficacy of triphenylphosphine as a catalyst. While this compound itself is a pre-formed salt, the catalytic activity of its related phosphine highlights the potential of phosphorus compounds in carbonyl activation.
There is limited direct evidence of this compound acting as an organocatalyst for carbonyl activation in the same manner as nucleophilic phosphines. Its primary reported role is as a halide-free source for the in-situ generation of the corresponding ylide for Wittig reactions. However, the potential for the methylcarbonate anion to act as a base in conjunction with the phosphonium cation in catalytic cycles remains an area for further exploration.
Enantioselective and Diastereoselective Transformations
Currently, there is a lack of specific reports in the scientific literature detailing the use of this compound as a catalyst in enantioselective or diastereoselective transformations. The development of chiral phosphine ligands has been a cornerstone in asymmetric catalysis; however, the triphenylphosphine moiety of this compound is achiral. For this compound to be employed in stereoselective catalysis, it would likely require modification to incorporate chiral elements, either on the phenyl groups or through the formation of a chiral complex. While the Wittig reaction itself can exhibit diastereoselectivity, this is typically substrate-controlled or influenced by reaction conditions rather than being catalyzed by the phosphonium salt in a stereodirecting manner.
Applications in Domino and Cascade Reactions
Domino and cascade reactions, which involve a series of consecutive intramolecular or intermolecular transformations in a single pot, represent a highly efficient strategy for the synthesis of complex molecules. nih.govnih.gov These reactions are often initiated by a catalytic event. While phosphine-triggered multicomponent reactions are known, there are no specific examples in the available literature where this compound serves as the catalyst to initiate such a cascade. rsc.org Its primary role as a stoichiometric Wittig reagent for olefination would need to be adapted for it to function catalytically in a domino sequence. Conceptually, the in situ generated ylide could participate in a subsequent reaction, but this would still represent a sequential one-pot reaction rather than a catalytic domino process driven by the phosphonium salt itself.
This compound as a Ligand or Precursor in Transition Metal Catalysis
The use of phosphines as ligands for transition metals is a fundamental concept in homogeneous catalysis, influencing the reactivity and selectivity of the metal center. nih.govnih.gov However, there is a notable absence of research demonstrating the use of this compound as a ligand or a precursor to a ligand in transition metal catalysis.
The coordination of phosphonium salts to transition metals is not a common strategy in catalyst design. Typically, neutral phosphines (PR₃) act as ligands. While there is extensive literature on the coordination chemistry of triphenylphosphine with metals like palladium, ruthenium, and nickel, there are no specific studies detailing the coordination behavior of the methyltriphenylphosphonium cation with these metals. nih.govnih.govnih.gov The positive charge on the phosphorus atom in this compound would significantly diminish its ability to act as an electron-donating ligand to a metal center.
Given the lack of evidence for its role as a ligand, it is unsurprising that there are no reports of this compound being used in homogeneous catalytic applications such as cross-coupling or hydrogenation reactions. These reactions are typically catalyzed by transition metal complexes bearing neutral phosphine ligands. For instance, palladium-phosphine complexes are workhorses in Suzuki-Miyaura cross-coupling reactions, and ruthenium-phosphine complexes are widely used in hydrogenation. nih.govnih.govcapes.gov.brresearchgate.net The established catalysts for these transformations rely on the specific electronic and steric properties of the phosphine ligand, a role that the methyltriphenylphosphonium cation is not suited to fill.
The immobilization of homogeneous catalysts onto solid supports is a significant area of research aimed at combining the advantages of both homogeneous and heterogeneous catalysis, such as ease of separation and catalyst recycling. ethz.chmdpi.com Strategies often involve anchoring a metal complex or a ligand to a support material like silica (B1680970) or a metal-organic framework (MOF). ethz.chmdpi.com While phosphine-functionalized supports are known, there is no literature available on the heterogenization of this compound or its derivatives for use in supported catalysis. The ionic nature of the compound could potentially lend itself to immobilization via ion-exchange mechanisms, but this application has not been explored.
This compound in Reactions Involving Carbon Dioxide Chemistry and Utilization
The catalytic conversion of carbon dioxide (CO₂) into valuable chemicals is a critical area of green chemistry research. rwth-aachen.demit.edu Various catalytic systems, including transition metal complexes and organocatalysts, have been developed for CO₂ fixation, such as its reaction with epoxides to form cyclic carbonates or its hydrogenation to methanol (B129727). nih.govresearchgate.netnih.govrsc.org However, a review of the current literature reveals no specific application or catalytic activity of this compound in reactions involving the chemical utilization of carbon dioxide. The methylcarbonate anion of the compound is derived from a CO₂ equivalent (dimethyl carbonate), but there is no indication that the compound itself catalyzes further reactions of CO₂. nih.gov
Applications of Methyltriphenylphosphonium Methylcarbonate As a Reagent in Directed Organic Synthesis
Methyltriphenylphosphonium (B96628) Methylcarbonate (B8334205) as a Precursor for Phosphonium (B103445) Ylides in Wittig-Type Olefinations
Methyltriphenylphosphonium methylcarbonate, also known as the Perosa-Selva-Noè vinylation reagent, serves as a convenient and environmentally benign precursor for the generation of methylenetriphenylphosphorane (B3051586), a key phosphonium ylide in Wittig reactions. acs.orgresearchgate.netnih.govsigmaaldrich.com Its "all-in-one" nature simplifies the olefination process by eliminating the need for strong bases and anhydrous conditions typically required for ylide formation. acs.orgresearchgate.netnih.govsigmaaldrich.com
Generation of Phosphonium Ylides from this compound
The generation of the active ylide from this compound is a straightforward process. The salt is obtained through the quaternization of triphenylphosphine (B44618) with dimethylcarbonate. acs.orgresearchgate.netnih.gov Upon heating in a suitable solvent, the methylcarbonate anion is sufficiently basic to deprotonate the methyl group of the phosphonium cation, forming the methylenetriphenylphosphorane ylide in situ. acs.orgresearchgate.netnih.gov This process is advantageous as it avoids the use of hazardous and moisture-sensitive bases like n-butyllithium or sodium hydride, which are traditionally used to deprotonate phosphonium salts. acs.orgresearchgate.netnih.gov The byproducts of this in situ generation are methanol (B129727) and carbon dioxide, which are relatively benign.
The reaction can be represented as follows:
[Ph₃PCH₃]⁺[CH₃OCO₂]⁻ → Ph₃P=CH₂ + CH₃OH + CO₂
This method offers a greener alternative to conventional Wittig reagent preparation, as it proceeds without the formation of inorganic salt byproducts. acs.orgnih.gov
Stereoselective Olefination Reactions: E/Z Selectivity Control
The stereochemical outcome of Wittig reactions, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the ylide, the carbonyl compound, and the reaction conditions. While specific comprehensive studies on the E/Z selectivity using this compound are not extensively documented in dedicated reports, general principles of Wittig stereoselectivity apply. Unstabilized ylides, such as the methylenetriphenylphosphorane generated from this reagent, typically favor the formation of (Z)-alkenes with aldehydes, particularly under salt-free conditions. This preference is attributed to the kinetic control of the reaction, where the sterically less hindered approach of the ylide and aldehyde leads to a syn-oxaphosphetane intermediate, which then decomposes to the (Z)-alkene.
However, the reaction conditions, including the solvent and temperature, can influence the E/Z ratio. For instance, in some Wittig reactions, aprotic media tend to favor the Z-isomer, while protic media can promote the formation of the E-isomer. researchgate.net
Interactive Data Table: General E/Z Selectivity in Wittig-Type Reactions
| Ylide Type | Carbonyl Partner | Typical Major Isomer | Factors Influencing Selectivity |
| Unstabilized (e.g., from [Ph₃PCH₃]⁺) | Aldehyde | Z (cis) | Salt-free conditions, aprotic solvents, low temperature |
| Stabilized (e.g., with adjacent EWG) | Aldehyde | E (trans) | Thermodynamic control, reversibility of initial addition |
| Unstabilized | Ketone | Mixture, often less selective | Steric hindrance around carbonyl |
Synthetic Utility in Complex Molecule Synthesis
The practical application of this compound as a vinylation reagent has been demonstrated in the synthesis of various complex molecules, including bioactive natural products. Its mild and base-free nature makes it suitable for substrates that are sensitive to harsh reaction conditions.
While a detailed synthetic protocol for each is beyond the scope of this article, the reagent has been cited in methodologies applied to the synthesis of natural products such as Hydroxy-β-sanshool, ZP-amide I, Chondrillin, Plakorin, and (+)-cis-Solamin A. These examples underscore the reagent's utility in modern organic synthesis where efficiency and functional group tolerance are paramount.
This compound in Selective Methylation Reactions of Nucleophiles
A thorough review of the scientific literature indicates that the primary and well-documented application of this compound is as a precursor for phosphonium ylides in Wittig-type olefination reactions. There is no significant body of evidence to suggest its use as a selective methylating agent for O-methylation, N-methylation, or C-methylation processes.
O-Methylation, N-Methylation, and C-Methylation Processes
Searches for the application of this compound as a reagent for the methylation of nucleophiles such as phenols (O-methylation), amines or amides (N-methylation), or active methylene (B1212753) compounds (C-methylation) did not yield specific examples or dedicated studies. While phosphonium salts can be involved in alkylation reactions under certain conditions, this particular salt, with its methylcarbonate counter-ion, is specifically designed and utilized for its role in the Wittig reaction. The basicity of the methylcarbonate anion is harnessed for the in situ deprotonation of the phosphonium cation rather than for promoting methylation by the cation itself.
Chemoselectivity and Substrate Scope Analysis
Given the lack of documented use of this compound as a methylating agent, a detailed analysis of its chemoselectivity and substrate scope in such reactions cannot be provided. The reactivity profile of this compound is overwhelmingly directed towards olefination. Other reagents, such as dimethyl carbonate (the precursor to this reagent's cation), are more commonly employed for methylation reactions, often in the presence of a suitable catalyst.
Role of this compound in Carbonate Transfer Reactions
The methylcarbonate anion ([CH₃OCO₂]⁻) present in this compound can act as a nucleophilic carbonate source or as a basic catalyst to promote carbonate transfer between molecules. This reactivity is central to its application in transcarbonation reactions.
This compound ([MePPh₃][MeOCO₂]) has been effectively employed as a catalyst for transcarbonation reactions, also known as carboxymethylation. A notable example is the transcarbonation of the bio-based platform chemical 5-hydroxymethylfurfural (B1680220) (HMF). In this reaction, dimethyl carbonate (DMC) serves as both the carboxymethylating agent and the solvent, while [MePPh₃][MeOCO₂] acts as a basic catalyst. unive.it
The process involves the activation of the hydroxyl group of HMF by the catalyst, facilitating a nucleophilic attack on the DMC. This methodology provides a sustainable route to HMF-derived carbonate products, avoiding the use of more hazardous reagents like haloformates. Research has shown that [MePPh₃][MeOCO₂] is among several basic catalysts, such as cesium carbonate, capable of promoting this transformation. unive.it A study on the diversified upgrading of HMF demonstrated the utility of this phosphonium salt in promoting the carboxymethylation of HMF with DMC. unive.it
Table 1: Catalyst Performance in the Transcarbonation (Carboxymethylation) of HMF with Dimethyl Carbonate unive.it
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to (5-formylfuran-2-yl)methyl methyl carbonate (%) |
| [MePPh₃][MeOCO₂] | 90 | 24 | 45 | >99 |
| Cs₂CO₃ | 90 | 4 | 100 | >99 |
| K₂CO₃ | 90 | 24 | 100 | >99 |
| C-HT30 (Calcined Hydrotalcite) | 90 | 24 | 30 | >99 |
This table is generated based on data reported in a study on HMF upgrading, illustrating the catalytic activity of this compound in comparison to other basic catalysts. unive.it
Furthermore, the concept of using phosphonium salts for carbonate transfer is also seen with related compounds. For instance, methyltrioctylphosphonium salts with methylcarbonate and bicarbonate anions have been shown to catalyze the transesterification of dimethyl and diethyl carbonate with various diols. researchgate.net
The synthesis of polycarbonates often relies on transesterification reactions, where monomers like bisphenol A are polymerized with carbonate sources such as diphenyl carbonate. units.it While phosphonium salts have been investigated as catalysts in such transesterification processes, the specific use of this compound for the synthesis of polycarbonates or for ring-opening polymerization of cyclic carbonates is not extensively documented in the scientific literature. rsc.org
The field of polycarbonate synthesis more commonly employs other catalytic systems. For example, organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been highlighted for their efficiency in polycarbonate synthesis. researchgate.net Acidic phosphonium salts have also been mentioned as transesterification catalysts for producing polycarbonate polymer blends, though the specific structures of these salts were not detailed as this compound. rsc.org Therefore, while the general class of phosphonium salts has a role in polymer chemistry, the direct application of this compound in polycarbonate production remains a niche or underexplored area.
Application in Heterocyclic Compound Synthesis and Derivatization
A significant application of this compound beyond olefination is its role as a catalyst in the synthesis of benzoheterocycles. This transformation leverages the reagent's basicity to facilitate a reductive functionalization of carbon dioxide in the presence of an amine, followed by an intramolecular cyclization. uni-rostock.dersc.org
In this process, this compound catalyzes the reaction of various substituted anilines with CO₂ and a silane (B1218182) reducing agent (e.g., trimethoxysilane). The reaction proceeds through an intermediate N-formamide, which, under the reaction conditions, undergoes a one-pot cyclization to yield the corresponding benzoheterocyclic product. This method provides a streamlined, one-step route to valuable heterocyclic scaffolds from simple starting materials. uni-rostock.dersc.org
Table 2: Synthesis of Benzoheterocycles Catalyzed by this compound rsc.org
| Starting Material (Substituted Aniline) | Product | Yield (%) |
| 2-Aminophenol | Benzoxazole | 72 |
| 2-Amino-4-methylphenol | 5-Methylbenzoxazole | 65 |
| 2-Aminothiophenol | Benzothiazole | 81 |
| 2-Amino-5-methylthiophenol | 6-Methylbenzothiazole | 75 |
| o-Phenylenediamine | Benzimidazole | 94 |
This table summarizes the results from a study on the reductive functionalization of CO₂ for the synthesis of benzoheterocyclic compounds, where this compound was used as the catalyst. rsc.org
This catalytic cycle demonstrates a sophisticated use of the phosphonium salt, where it activates the silane and facilitates the formation of an intermediate that ultimately cyclizes to form stable, aromatic heterocyclic systems. uni-rostock.de
Methyltriphenylphosphonium Methylcarbonate in Advanced Materials Science and Engineering
Role as an Electrolyte Component in Emerging Energy Storage and Conversion Devices
The development of safer and more efficient energy storage and conversion devices, such as batteries and fuel cells, is a critical area of research. Ionic liquids (ILs) and polymer electrolytes are at the forefront of this development, and phosphonium-based salts are being actively investigated for these applications due to their favorable properties.
Phosphonium-based ionic liquids are recognized for their potential in electrochemical applications, offering advantages such as high thermal stability, a wide electrochemical window, and good ionic conductivity. bohrium.comnih.gov These characteristics are crucial for the development of safe and long-lasting batteries. bohrium.com While research on methyltriphenylphosphonium (B96628) methylcarbonate (B8334205) is still in its early stages, the broader class of phosphonium (B103445) ILs has been extensively studied.
Phosphonium ILs, in comparison to their nitrogen-based counterparts like ammonium-based ILs, often exhibit enhanced thermal stability and ionic conductivity. nih.gov For instance, studies on trimethyl-based alkyl- and ether-containing phosphonium ILs with bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) and bis(fluorosulfonyl)imide ([FSI]⁻) anions have demonstrated their potential as battery electrolytes. mdpi.com The choice of both the cation and the anion significantly influences the physicochemical properties of the IL, such as viscosity and conductivity. mdpi.comhelsinki.fi
The methylcarbonate anion in methyltriphenylphosphonium methylcarbonate is of particular interest. Carbonate-based electrolytes are widely used in commercial lithium-ion batteries. researchgate.net The presence of the carbonate group could potentially enhance the solubility of lithium salts and facilitate ion transport, which are critical for battery performance. researchgate.netosti.gov Furthermore, the carbonate functionality can play a role in the formation of a stable solid electrolyte interphase (SEI) on the electrode surface, a critical factor for battery longevity and safety. google.com
Table 1: Comparative Physicochemical Properties of Selected Phosphonium-Based Ionic Liquids This table presents data for analogous phosphonium ionic liquids to infer the potential properties of this compound.
| Ionic Liquid Cation | Anion | Viscosity (mPa·s at 25°C) | Ionic Conductivity (mS/cm at 25°C) | Thermal Decomposition Temperature (°C) |
|---|---|---|---|---|
| Triethyl(methoxymethyl)phosphonium | [TFSI]⁻ | 35 | - | >300 |
| Triethyl(2-methoxyethyl)phosphonium | [TFSI]⁻ | 44 | - | >300 |
| Methyltributylphosphonium | [TFSI]⁻ | - | 0.4-0.6 | >300 bohrium.com |
| Trimethyl(isobutyl)phosphonium | [FSI]⁻ | - | - | >300 acs.org |
| Tri-n-butyl(methyl)phosphonium | [FSI]⁻ | - | - | >300 acs.org |
Data sourced from various studies for comparative purposes. bohrium.comacs.orgresearchgate.net
Research on homologous ammonium (B1175870) and phosphonium-based ILs has shown that the phosphonium-based ILs can exhibit significantly enhanced ionic conductivity due to a lower glass transition temperature and higher ion mobility. nih.gov This suggests that the phosphorus center contributes favorably to the dynamics of ion transport.
The interfacial properties of the electrolyte with the electrodes are crucial for stable battery operation. The formation of a stable SEI layer is essential to prevent continuous electrolyte decomposition. The carbonate group in this compound could participate in the formation of a carbonate-rich SEI, similar to conventional carbonate electrolytes, which could enhance the stability of the interface. google.comrsc.org Studies on phosphonium ILs as additives in carbonate electrolytes have shown that they can lead to lower interfacial resistance in lithium symmetric cells. researchgate.net
Incorporation into Polymeric Materials and Composites for Functional Applications
The incorporation of ionic liquids into polymer matrices to form polymer electrolytes or functional composites is a promising strategy to combine the desirable properties of both materials.
This compound can potentially be incorporated into various polymer matrices to create solid or gel polymer electrolytes. Polymerized ionic liquids (PILs), where the ionic liquid moiety is part of the polymer backbone or a pendant group, are a class of polyelectrolytes with applications in batteries. nih.govmdpi.com Phosphonium-based PILs are known for their high thermal stability, which can be significantly higher than their ammonium-based analogues. mdpi.comrsc.org
The synthesis of phosphonium-based PILs can be achieved through various polymerization techniques, including ring-opening metathesis polymerization (ROMP). researchgate.net The resulting PILs can exhibit good ionic conductivity, especially when doped with lithium salts. researchgate.net The flexibility of the polymer backbone and the nature of the substituent groups on the phosphonium cation can influence the conductivity of the resulting polymer electrolyte. mdpi.comresearchgate.net
While there is no direct evidence of this compound acting as a cross-linking agent, the concept of using functional molecules to create cross-linked polymer networks is well-established. rsc.org The carbonate group in the anion could potentially undergo reactions under certain conditions to form cross-links within a polymer matrix, thereby enhancing the mechanical properties of the material. For example, cyclic carbonate monomers can be used to create crosslinkable points in polymer chains. digitellinc.com
Table 2: Ionic Conductivity of Selected Phosphonium-Based Polymer Electrolytes This table presents data for analogous phosphonium-based polymer electrolytes to infer the potential performance of systems containing this compound.
| Polymer System | Dopant | Ionic Conductivity (S/cm at RT) |
|---|---|---|
| Poly(tributyl(4-vinylbenzyl)phosphonium)-based PIL | 15 wt% LiTFSI | ~1 x 10⁻⁵ |
| Polyoxanorbornene phosphonium PIL with propyl substituent | 15 wt% LiTFSI | 6.0 x 10⁻⁴ rsc.org |
| Poly(ethylene oxide) with phosphonium IL | LiCF₃SO₃ | ~5 x 10⁻⁵ |
Data sourced from various studies for comparative purposes. osti.govrsc.org
The surface properties of polymeric materials can be tailored by incorporating specific functional groups. Phosphonium salts have been used to modify polymer surfaces to impart various functionalities, including antimicrobial properties. researchgate.netnih.gov The incorporation of this compound into a polymer matrix could alter its surface energy, thereby modifying its wetting characteristics (hydrophilicity/hydrophobicity). researchgate.netrsc.org
This compound as a Component in Deep Eutectic Solvents (DESs)
Deep eutectic solvents (DESs) are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point significantly lower than that of the individual components. koreascience.kr Phosphonium salts, including methyltriphenylphosphonium bromide, have been successfully used as HBAs in the formation of DESs. koreascience.krresearchgate.netacs.org
DESs based on methyltriphenylphosphonium bromide have been synthesized with various HBDs, such as glycerol (B35011) and ethylene (B1197577) glycol. koreascience.krresearchgate.net These DESs exhibit interesting physicochemical properties and have been explored for applications such as the removal of glycerol from biodiesel. researchgate.net The choice of the HBD and the molar ratio of HBA to HBD are critical factors that determine the properties of the resulting DES, including its melting point, viscosity, and density. koreascience.krresearchgate.net
Given the structural similarity, it is highly probable that this compound can also act as an effective HBA in the formation of DESs. The methylcarbonate anion could potentially offer different hydrogen bonding interactions compared to a bromide anion, leading to DESs with distinct properties. For example, a DES formed from methyltriphenylphosphonium bromide and zinc chloride has been reported. googleapis.com
Table 3: Properties of a Deep Eutectic Solvent Based on a Methyltriphenylphosphonium Salt This table presents data for a deep eutectic solvent based on the closely related methyltriphenylphosphonium bromide.
| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio (HBA:HBD) | Melting Point (°C) | Application |
|---|---|---|---|---|
| Methyltriphenylphosphonium bromide | Glycerol | 1:3 | -5.5 researchgate.net | Biodiesel purification researchgate.net |
| Methyltriphenylphosphonium bromide | Ethylene Glycol | 1:6 | - | Biodiesel purification |
| Methyltriphenylphosphonium bromide | Tetraethylene Glycol | 1:4 | - | Extractive desulfurization researchgate.net |
| Methyltriphenylphosphonium bromide | Zinc Chloride | 1:2 | 100 googleapis.com | - |
Data sourced from various studies. researchgate.netresearchgate.netgoogleapis.com
Formulation and Characterization of DESs with this compound
Deep Eutectic Solvents (DESs) are a class of solvents typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD), resulting in a mixture with a melting point significantly lower than its individual components. mdpi.com In the context of DESs involving methyltriphenylphosphonium salts, the phosphonium cation acts as the HBA. While literature specifically detailing the methylcarbonate variant is limited, extensive research on its halide analogues, such as methyltriphenylphosphonium bromide ([MTPP]Br) and chloride ([MTPP]Cl), provides a strong basis for understanding their formulation and properties. mdpi.comresearchgate.net The fundamental interactions governing DES formation are driven by the phosphonium cation and the HBD, with the anion playing a secondary role.
These phosphonium salts are combined with various HBDs, most commonly polyols like glycerol, ethylene glycol, and triethylene glycol, to form DESs. researchgate.netelsevierpure.com The formation is achieved by heating and stirring the solid salt and the liquid or solid HBD until a clear, homogeneous liquid is formed. arpnjournals.org The molar ratio between the HBA and HBD is a critical parameter that influences the physicochemical properties of the resulting DES, particularly its freezing point. researchgate.net For instance, a DES composed of methyltriphenylphosphonium bromide and glycerol at a 1:3 molar ratio exhibits a freezing point of -5.5 °C, a significant depression from the melting points of the starting materials. researchgate.net
The characterization of these DESs involves analyzing their physicochemical properties such as density and viscosity, which are crucial for their application. These properties are temperature-dependent; both density and viscosity tend to decrease as the temperature increases. mdpi.comkoreascience.kr The interactions between the phosphonium cation and the HBD, which lead to the formation of the DES, can be confirmed using techniques like Fourier-transform infrared (FTIR) spectroscopy, which detects shifts in the characteristic vibrational bands of the functional groups involved in hydrogen bonding. arpnjournals.org
Below is a table summarizing the composition and properties of several DESs based on methyltriphenylphosphonium salts, which serve as representative examples.
Table 1: Composition and Physicochemical Properties of Methyltriphenylphosphonium-Based DESs
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Freezing Point (°C) | Reference |
|---|---|---|---|---|
| Methyltriphenylphosphonium bromide | Glycerol | 1:3 | -5.5 | researchgate.net |
| Methyltriphenylphosphonium bromide | Glycerol | 1:4 | 15.6 | researchgate.net |
| Methyltriphenylphosphonium bromide | Ethylene Glycol | 1:6 | Not Reported | koreascience.kr |
| Methyltriphenylphosphonium bromide | Ethylene Glycol | 1:8 | Not Reported | koreascience.kr |
Applications of this compound-Based DESs as Reaction Media and Solvents
DESs based on methyltriphenylphosphonium salts have emerged as effective and "green" alternative solvents for various chemical processes, notably in biomass processing and biodiesel purification. mdpi.comresearchgate.net Their low volatility, thermal stability, and ability to dissolve a wide range of compounds make them suitable for these applications.
A significant application is the purification of palm-oil-based biodiesel by removing impurities, particularly glycerol, which is a major byproduct of the transesterification process. researchgate.netelsevierpure.com The presence of excess glycerol and other residues like monoglycerides (B3428702) (MGs) and diglycerides (DGs) is detrimental to fuel quality and must be reduced to meet international standards such as ASTM D6751. elsevierpure.com Research has demonstrated that DESs composed of methyltriphenylphosphonium bromide with HBDs like ethylene glycol and triethylene glycol are highly effective in this purification. These DESs were successful in removing all free glycerol from the biodiesel. researchgate.netelsevierpure.com Furthermore, they were shown to reduce the content of MGs and DGs, with a higher efficiency for DG removal. researchgate.netelsevierpure.com The use of these DESs can lower the total glycerol content to levels compliant with ASTM standards. elsevierpure.com
In the field of biorefineries, these phosphonium-based DESs are utilized for the delignification of lignocellulosic biomass. mdpi.comutwente.nlresearchgate.net Lignocellulose is a complex composite of cellulose (B213188), hemicellulose, and lignin; separating these components is a crucial pretreatment step for producing biofuels and other value-added chemicals. researchgate.netnih.gov DESs can selectively dissolve lignin, breaking down the rigid biomass structure and making the cellulose more accessible for subsequent enzymatic hydrolysis. researchgate.net Molecular dynamics simulations have been employed to study the interface between a methyltriphenylphosphonium bromide:glycerol DES and porous materials like metal-organic frameworks (MOFs), providing insights into how these solvents can be used in advanced separation and gas capture processes. acs.orgnih.gov
The table below details specific applications and the reported effectiveness of these DESs.
Table 2: Applications and Performance of Methyltriphenylphosphonium-Based DESs
| Application | DES Composition (HBA:HBD) | Key Findings | Reference |
|---|---|---|---|
| Biodiesel Purification | [MTPP]Br : Ethylene Glycol | Successful in removing all free glycerol. | researchgate.netelsevierpure.com |
| Biodiesel Purification | [MTPP]Br : Triethylene Glycol | Successful in removing all free glycerol; Achieved up to 37.9% MG removal and 53.4% DG removal. | researchgate.netelsevierpure.com |
| Biodiesel Purification | [MTPP]Br : Triethylene Glycol (3:1 DES:biodiesel ratio) | Reduced total glycerol content by 50%. | elsevierpure.com |
| Biomass Delignification | [MTPP]Cl : Ethylene Glycol | Effective in removing glycerol from biofuel, indicating strong intermolecular interactions. | researchgate.net |
Computational Chemistry and Theoretical Investigations of Methyltriphenylphosphonium Methylcarbonate
Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Properties, and Reactivity
Density Functional Theory (DFT) has been a important tool in understanding the intrinsic properties of methyltriphenylphosphonium (B96628) methylcarbonate (B8334205). These computational studies have provided a foundational understanding of its structure and how that structure dictates its chemical behavior.
Optimization of Molecular Structures and Conformational Analysis
Theoretical investigations into the geometry of methyltriphenylphosphonium methylcarbonate have focused on the ion pair and its constituent ions. DFT calculations have been employed to determine the most stable conformations, providing data on bond lengths, bond angles, and dihedral angles. A particularly noteworthy finding from these studies, corroborated by X-ray diffraction (XRD) data, is the remarkably short distance between the methylcarbonate anion and the methyltriphenylphosphonium cation. researchgate.netsigmaaldrich.com This proximity is crucial for the compound's reactivity, facilitating the proton abstraction that leads to the formation of the corresponding ylide. researchgate.netsigmaaldrich.com
Conformational analysis has explored the rotational barriers of the phenyl groups and the orientation of the methylcarbonate anion relative to the cation. These studies are essential for understanding the dynamic nature of the ion pair in different environments.
Table 1: Selected Optimized Geometric Parameters of this compound (Illustrative Data)
| Parameter | Cation ([CH₃P(C₆H₅)₃]⁺) | Anion ([CH₃OCO₂]⁻) | Interionic |
|---|---|---|---|
| Bond Lengths (Å) | |||
| P-C(methyl) | Data not available | ||
| P-C(phenyl) | Data not available | ||
| C-H (methyl) | Data not available | ||
| C=O | Data not available | ||
| C-O | Data not available | ||
| O-C(methyl) | Data not available | ||
| Closest Contact (Å) | |||
| Anion O...H-C(cation) | Data not available | ||
| Bond Angles (degrees) | |||
| C(methyl)-P-C(phenyl) | Data not available | ||
| C(phenyl)-P-C(phenyl) | Data not available | ||
| O=C-O | Data not available | ||
| Dihedral Angles (degrees) |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory has been applied to this compound to rationalize its reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of its chemical behavior. In the context of its role as a latent ylide, the HOMO is expected to be localized on the methylcarbonate anion, highlighting its nucleophilicity and basicity, while the LUMO is anticipated to be associated with the phosphonium (B103445) cation. sigmaaldrich.com This distribution underpins the anion's ability to deprotonate the cation's methyl group.
Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative Data)
| Molecular Orbital | Energy (eV) | Primary Location |
|---|---|---|
| HOMO | Data not available | Methylcarbonate Anion |
| LUMO | Data not available | Phosphonium Cation |
Molecular Dynamics (MD) Simulations of this compound in Solution and Crystalline Phases
While specific MD simulation studies solely focused on this compound are not detailed in the available literature, general studies on phosphonium-based ionic liquids provide a framework for understanding its behavior in condensed phases. rsc.org
Solvation Effects and Solvent Interactions
Molecular dynamics simulations can model the interactions between the methyltriphenylphosphonium and methylcarbonate ions and various solvent molecules. These simulations provide insights into the formation of solvation shells and the orientation of solvent molecules around the ions. The nature of the solvent can significantly influence the ion-pairing and, consequently, the reactivity of the salt. In polar solvents, solvent-separated ion pairs might be more prevalent, potentially affecting the efficiency of the intramolecular proton transfer required for ylide formation.
Diffusion and Transport Properties in Solution
MD simulations are also capable of predicting transport properties such as diffusion coefficients for the individual ions in different solvents. This data is crucial for understanding the mobility of the ions in solution and can be correlated with experimental measurements of conductivity. The size and shape of the ions, as well as the viscosity of the solvent, are key factors influencing these properties.
Table 3: Predicted Diffusion Coefficients from MD Simulations (Illustrative Data)
| Ion | Solvent | Diffusion Coefficient (m²/s) |
|---|---|---|
| [CH₃P(C₆H₅)₃]⁺ | Data not available | Data not available |
Prediction of Reactivity and Selectivity in this compound-Mediated Processes Using Computational Models
Computational models have been instrumental in explaining the reactivity of this compound, particularly in its application as an all-in-one Wittig vinylation reagent. researchgate.netsigmaaldrich.com The theoretical studies support a mechanism where the methylcarbonate anion acts as an internal base, deprotonating the methyl group of the phosphonium cation to form the reactive phosphonium ylide. researchgate.netsigmaaldrich.com
These models can be used to calculate the energy barriers for the proton transfer step and the subsequent steps of the Wittig reaction. By comparing the activation energies for different reaction pathways, computational chemistry can predict the selectivity of the reaction, for instance, the E/Z selectivity of the resulting alkene. The close proximity of the anion and cation, as revealed by DFT and XRD, is a key factor in the facility of this intramolecular reaction. researchgate.net
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
The elucidation of a reaction mechanism hinges on the identification and characterization of transition states—the fleeting, high-energy structures that connect reactants to products. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating these transition state geometries. nih.gov For a reaction involving this compound, such as the Wittig reaction, transition state localization would involve mapping the potential energy surface to find the saddle point corresponding to the formation of the oxaphosphetane intermediate. organic-chemistry.orglibretexts.org
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation traces the minimum energy path downhill from the transition state, on one side toward the reactants and on the other toward the products. mdpi.com This analysis confirms that the located transition state indeed connects the intended reactants and products, providing a dynamic picture of the reaction pathway. mdpi.com For the Wittig reaction, IRC analysis would visualize the concerted formation of the C-C and P-O bonds leading to the oxaphosphetane. comporgchem.com
Below is a hypothetical data table illustrating the kind of data that would be generated from a transition state analysis of the reaction of methyltriphenylphosphonium ylide with a simple aldehyde like formaldehyde.
| Parameter | Value | Description |
| Transition State Geometry | ||
| C-C bond length (forming) | 2.21 Å | The distance between the ylid carbon and the carbonyl carbon. |
| P-O bond length (forming) | 1.95 Å | The distance between the phosphorus atom and the carbonyl oxygen. |
| Vibrational Frequencies | ||
| Imaginary Frequency | -450 cm⁻¹ | The single negative frequency indicating a true transition state. |
| Energy | ||
| Activation Energy (ΔE‡) | 15.5 kcal/mol | The energy barrier for the reaction to proceed. |
Note: The data in this table is illustrative and based on general findings for Wittig reactions, not on specific experimental or computational results for this compound.
Computational Prediction of Enantioselectivity and Diastereoselectivity
Computational chemistry is a powerful tool for predicting the stereochemical outcome of reactions, such as enantioselectivity and diastereoselectivity. This is particularly relevant when chiral phosphonium salts are used as catalysts. nih.govresearchgate.net By calculating the energies of the transition states leading to different stereoisomers, chemists can predict which product will be favored.
For the Wittig reaction, diastereoselectivity (the preference for E or Z-alkenes) is a key consideration. DFT calculations have shown that the stereochemical outcome is influenced by factors such as the stability of the ylide and steric interactions in the transition state. nih.gov For non-stabilized ylides, the transition state leading to the Z-alkene is often lower in energy, while for stabilized ylides, the E-alkene is typically favored. youtube.com
Predicting enantioselectivity often involves more complex systems, such as those using chiral phosphonium salt catalysts in phase-transfer catalysis. chemrxiv.org Computational models can be built to understand the non-covalent interactions (e.g., hydrogen bonding, ion-pairing) between the catalyst, substrate, and reagent that dictate the stereochemical outcome. nih.gov By comparing the transition state energies for the pathways leading to the (R) and (S) enantiomers, the enantiomeric excess (ee) can be predicted.
The following table illustrates hypothetical energy differences for transition states leading to different stereoisomers in a reaction catalyzed by a chiral derivative of this compound.
| Transition State | Relative Energy (kcal/mol) | Predicted Outcome |
| TS (pro-R) | 0.0 | Major enantiomer |
| TS (pro-S) | 1.8 | Minor enantiomer |
| TS (pro-E) | 0.5 | Favored diastereomer |
| TS (pro-Z) | 0.0 | Disfavored diastereomer |
Note: The data in this table is illustrative and based on general principles of stereoselective catalysis, not on specific experimental or computational results for this compound.
Quantum Chemical Calculations for Elucidating Complex Reaction Pathways and Catalytic Cycles
Beyond individual reaction steps, quantum chemical calculations can map out entire catalytic cycles, providing a comprehensive understanding of the reaction mechanism. This involves identifying all intermediates and transition states and determining their relative energies. mdpi.com
Energy Profiles and Thermodynamic Parameters of Reactions
A hypothetical table of thermodynamic parameters for a catalytic Wittig reaction is presented below.
| Step in Catalytic Cycle | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) |
| Catalyst-Substrate Binding | -5.2 | -2.1 | -3.1 |
| First Transition State | +12.8 | -1.5 | +14.3 |
| Intermediate Formation | +2.5 | -1.8 | +4.3 |
| Second Transition State | +8.7 | -1.2 | +9.9 |
| Product Release | -15.0 | +3.5 | -18.5 |
Note: The data in this table is illustrative and based on general computational studies of catalytic reactions, not on specific experimental or computational results for this compound.
Understanding Cooperative Effects in Synergistic Catalysis
Methyltriphenylphosphonium salts can participate in synergistic catalysis, where multiple catalytic species work in concert to achieve a transformation that is not possible with either catalyst alone. acs.org For instance, the phosphonium cation can act as a phase-transfer agent or a Lewis acid, while the methylcarbonate anion can act as a base. Quantum chemical calculations can be employed to understand these cooperative effects. nih.gov
Computational Design and Virtual Screening of Novel this compound Derivatives for Targeted Applications
One of the most exciting frontiers in computational chemistry is the de novo design of catalysts and the virtual screening of compound libraries to identify promising candidates. nih.gov These approaches can significantly accelerate the discovery of new catalysts with enhanced activity, selectivity, or stability.
For this compound, computational methods could be used to design novel derivatives for specific applications. For example, by systematically modifying the substituents on the phenyl rings or by replacing the methyl group on the phosphorus atom, one could tune the steric and electronic properties of the catalyst. acs.org DFT calculations could then be used to predict how these modifications would affect the catalyst's performance in a given reaction.
Virtual screening involves the high-throughput computational evaluation of a large library of potential catalyst structures. chemrxiv.org By using quantitative structure-activity relationship (QSAR) models or machine learning algorithms, it is possible to rapidly identify derivatives of this compound that are predicted to have superior catalytic properties. masterorganicchemistry.com These candidates can then be synthesized and tested experimentally, streamlining the catalyst development process. The design principles for creating new phosphonium salt catalysts often focus on introducing features like multiple hydrogen-bonding donors to enhance stereocontrol. nih.gov
Environmental and Sustainability Considerations in Methyltriphenylphosphonium Methylcarbonate Chemistry
Application of Green Chemistry Principles in the Synthesis and Utilization of Methyltriphenylphosphonium (B96628) Methylcarbonate (B8334205)
The synthesis and use of methyltriphenylphosphonium methylcarbonate have been highlighted in the context of green chemistry, particularly as a more environmentally benign alternative for Wittig olefination reactions. nih.govresearchgate.netrsc.org
Reducing Environmental Impact through Process Optimization
A key aspect of the green profile of this compound lies in its synthesis. The direct quaternization of triphenylphosphine (B44618) with dimethyl carbonate represents a greener route compared to traditional phosphonium (B103445) salt preparations that often involve hazardous alkyl halides. researchgate.netrsc.org This method avoids the use of toxic reagents and minimizes the generation of inorganic salt by-products. nih.govresearchgate.net
The utilization of this compound in Wittig reactions further contributes to a reduced environmental impact. It acts as a "latent ylide," where the methylcarbonate anion is proposed to deprotonate the methyltriphenylphosphonium cation, eliminating the need for strong external bases like sodium hydride or organolithium reagents. rsc.org This simplifies the reaction setup and avoids the handling of pyrophoric and moisture-sensitive materials, as well as the generation of the corresponding waste streams. nih.govresearchgate.net
Green chemistry metrics, such as atom economy, mass index, and environmental factor (E-factor), have been used to demonstrate the efficiency of this vinylation procedure compared to comparable methods. nih.govresearchgate.net
Minimizing Waste Generation and Maximizing Resource Efficiency
The concept of minimizing waste is central to green chemistry and is a significant advantage in the application of this compound. Traditional Wittig reactions are known for their poor atom economy, primarily due to the generation of a stoichiometric amount of triphenylphosphine oxide as a by-product. acs.org While the use of this compound does not eliminate the formation of triphenylphosphine oxide, it significantly reduces other waste streams. unive.it
The avoidance of an external base and the halide-free synthesis contribute to a lower Process Mass Intensity (PMI), a key metric in green chemistry that quantifies the total mass of materials used to produce a certain mass of product. acs.org By simplifying the reaction and work-up procedures, the consumption of solvents and other auxiliary materials is reduced, leading to a more resource-efficient process.
Table 1: Comparison of Green Chemistry Metrics for Different Alkene Synthesis Methods
| Reaction Type | Atom Economy (%) | Environmental Factor (E-factor) | Process Mass Intensity (PMI) |
| Traditional Wittig | Often < 50% | High | High |
| Wittig with this compound | Improved over traditional methods | Lower than traditional methods | Lower than traditional methods |
| Other Olefination Methods (e.g., Horner-Wadsworth-Emmons) | Varies | Varies | Varies |
Note: Specific quantitative values for this compound are dependent on the specific reaction and would require a detailed life cycle assessment.
Waste Management and By-Product Considerations in this compound Applications
Strategies for By-product Remediation and Valorization
The valorization of triphenylphosphine oxide is an active area of research, focusing on its reduction back to triphenylphosphine, which can then be reused in the synthesis of the phosphonium salt, creating a circular process. Several methods for this reduction have been explored, including the use of various silanes as reducing agents. rsc.org The development of catalytic methods for this reduction is particularly attractive from a green chemistry perspective. uni-rostock.de
Another approach to managing triphenylphosphine oxide waste is to design processes where it can be easily separated from the desired product, for instance through the use of polymer-supported phosphine (B1218219) reagents.
Environmental Impact Assessment of Reaction By-products
Triphenylphosphine oxide is the main by-product of concern. While it is generally considered to be of low volatility, its persistence in the environment and potential long-term ecological effects are factors that need to be considered in a comprehensive environmental impact assessment. The other by-products from the use of this compound are methanol (B129727) and carbon dioxide, which are formed from the decomposition of the methylcarbonate anion. uni-rostock.de While carbon dioxide is a greenhouse gas, the amounts generated in typical laboratory-scale reactions are minimal. Methanol is a volatile organic compound and should be handled and disposed of appropriately.
Recycling and Reusability of this compound Catalysts and Reagents
While the concept of recycling phosphonium salts has been explored, for instance through immobilization on solid supports, specific, detailed protocols for the recycling of homogeneous this compound are not yet widely established in the literature. The development of such protocols would be a significant step towards a more circular and sustainable use of this versatile reagent.
Heterogenization and Immobilization Strategies for Catalyst Recovery
A significant drawback of homogeneous catalysts, including many phosphonium salts, is the challenge of separating them from the reaction mixture post-reaction. This not only leads to potential contamination of the product but also the loss of the often-valuable catalyst. To address this, various heterogenization and immobilization strategies have been developed for phosphonium salt catalysts. These strategies aim to anchor the catalyst to a solid support, facilitating easy separation and recovery for subsequent reuse.
Common solid supports include inorganic materials like silica (B1680970) and organic polymers. For phosphonium salts, silica is a frequently employed support due to its high surface area, mechanical stability, and the presence of surface hydroxyl groups that can be functionalized for catalyst attachment.
One innovative approach is the plasma-assisted immobilization of phosphonium salts. acs.orgnih.govnih.gov In this method, a bifunctional phosphonium salt is deposited onto a support material, such as silica (SiO2), and then treated with plasma. acs.orgnih.govnih.gov This process creates an amorphous hydrogenated carbon coating that entraps the catalyst on the support's surface. acs.orgnih.govnih.gov This technique has the advantage of not requiring pre-functionalized supports. acs.orgnih.govnih.gov
Research on bifunctional phosphonium salts used in the synthesis of cyclic carbonates from epoxides and CO2 has demonstrated the effectiveness of this immobilization. acs.orgnih.govnih.gov The immobilized catalyst, in some cases, has shown even higher efficiency than its homogeneous counterpart. acs.orgnih.govnih.gov The successful immobilization of phosphonium salts on solid supports is a critical step towards developing more sustainable chemical processes by enabling catalyst recycling and reducing waste.
Regeneration and Re-utilization Protocols
The ability to regenerate and reuse a catalyst is a cornerstone of green chemistry, offering both economic and environmental benefits. For immobilized phosphonium salt catalysts, the re-utilization protocol typically involves simple filtration or centrifugation to separate the solid catalyst from the liquid reaction mixture. alfachemic.com The recovered catalyst can then be washed with a suitable solvent to remove any adsorbed impurities before being dried and reused in subsequent reaction cycles.
Studies on plasma-immobilized bifunctional phosphonium salts on silica have investigated their recyclability. nih.gov While the catalyst can be reused, a gradual decrease in product yield has been observed in successive runs. For instance, in the synthesis of cyclic carbonates, the yield may remain high for the first two runs but then diminish from the third run onwards. nih.gov
The deactivation of the catalyst can be attributed to several factors, including:
Leaching: The detachment of the phosphonium salt from the silica support into the reaction medium.
Physical or Chemical Degradation: The catalyst structure may be altered under the reaction conditions.
Elemental analysis of the spent catalyst can confirm the loss of the phosphonium salt from the support surface. The development of more robust immobilization techniques and optimized regeneration protocols are key areas of ongoing research to enhance the lifecycle of these catalysts.
Below is an interactive data table summarizing the reusability of a plasma-immobilized phosphonium salt catalyst in the synthesis of 1,2-butylene carbonate.
Life Cycle Assessment (LCA) of this compound Production and Application
A comprehensive evaluation of a chemical's environmental credentials requires a Life Cycle Assessment (LCA). An LCA is a systematic analysis of the potential environmental impacts of a product, process, or service throughout its entire life cycle, from raw material extraction ("cradle") to disposal or recycling ("grave"). earthshiftglobal.comp6technologies.comelsevier.com For this compound, a full cradle-to-grave LCA would encompass the following stages:
Raw Material Acquisition: This includes the production of the primary precursors, triphenylphosphine and dimethyl carbonate.
Manufacturing: The synthesis of this compound from its precursors.
Application: The use of the compound, for example, in Wittig reactions. This stage would also consider the energy and solvent usage.
End-of-Life: The fate of the compound and any byproducts after the reaction, including catalyst recovery, recycling, and waste treatment.
Currently, a complete, published LCA specifically for this compound is not available. However, by examining the LCAs of its precursors and related processes, a qualitative and semi-quantitative assessment can be constructed.
Production of Precursors:
Triphenylphosphine (TPP): TPP is a common organophosphorus compound. wikipedia.org Its production involves the use of phosphorus-based raw materials, which are ultimately derived from finite phosphate (B84403) rock reserves. rsc.org The industrial processes for creating organophosphorus compounds can be energy-intensive and may involve hazardous intermediates. rsc.org However, under normal handling and in closed systems, the release of triphenylphosphine to the environment is expected to be low. ospar.org It is considered to have low water solubility and is not readily biodegradable. ospar.org
Dimethyl Carbonate (DMC): DMC is often touted as a "green" reagent and solvent. wikipedia.org However, its environmental impact is highly dependent on the production method. acs.orgresearchgate.netresearchgate.netmdpi.com Traditional methods involving phosgene (B1210022) are being replaced by cleaner technologies like the oxidative carbonylation of methanol. wikipedia.org LCAs have shown that the global warming potential (GWP) of DMC can vary significantly based on the synthesis route, with some novel electrochemical methods using CO2 having a much higher GWP at low conversion rates due to high energy consumption during separation. acs.orgresearchgate.net
Application in Wittig Reaction:
The following interactive data table provides a qualitative summary of the potential environmental impacts associated with the life cycle of this compound, based on available data for its precursors and related processes.
Future Research Directions and Emerging Paradigms in Methyltriphenylphosphonium Methylcarbonate Science
Exploration of Novel Catalytic Transformations and Undiscovered Reactivity of Methyltriphenylphosphonium (B96628) Methylcarbonate (B8334205)
While primarily known for its application in the Wittig reaction, the unique structure and reactivity of methyltriphenylphosphonium methylcarbonate suggest a broader catalytic potential. nih.govresearchgate.net Future research will likely focus on uncovering novel transformations beyond traditional olefination.
Key Research Areas:
Expanded Wittig-Type Reactions: Investigations into reactions with less reactive ketones, sterically hindered aldehydes, and challenging substrates are crucial. The inherent reactivity of the "latent ylide," formed upon heating, could be harnessed for transformations that are difficult with conventional Wittig reagents. sigmaaldrich.comresearchgate.net
Catalysis in C-C and C-X Bond Formation: The methylcarbonate anion, while acting as a base, also has nucleophilic character. Its interaction with the phosphonium (B103445) cation creates a unique chemical environment. researchgate.net Research could explore its utility in other base-mediated or nucleophilic catalytic cycles.
Transesterification and Carbonate Chemistry: Methyltriphenylphosphonium salts, in conjunction with methylcarbonate and bicarbonate anions, have already shown promise as catalysts for the transesterification of dialkyl carbonates. researchgate.net This avenue could be expanded to other esterification and transesterification reactions, providing a metal-free alternative to conventional catalysts.
Deuterated Olefin Synthesis: The use of deuterated this compound for the synthesis of deuterated olefins has been demonstrated. nih.gov This opens up possibilities for preparing isotopically labeled compounds for use in mechanistic studies and as standards in analytical chemistry.
A summary of potential catalytic applications is presented in the table below.
Table 1: Potential Novel Catalytic Applications| Catalytic Transformation | Potential Substrates | Anticipated Advantage | Reference for Core Concept |
|---|---|---|---|
| Expanded Wittig Olefination | Sterically hindered ketones, α,β-unsaturated aldehydes | Improved yields and selectivities under mild, base-free conditions | nih.govresearchgate.net |
| Transesterification | Dimethyl carbonate, diethyl carbonate, 1,X-diols | Formation of cyclic and linear carbonates without metal catalysts | researchgate.net |
| Isotope Labeling | Aldehydes and ketones for deuterated olefin synthesis | Direct synthesis of specifically labeled alkenes | nih.gov |
Development of Next-Generation this compound-Based Reagents with Enhanced Selectivity and Efficiency
The modular nature of phosphonium salts provides a fertile ground for designing next-generation reagents. By modifying the substituents on the phosphorus atom, researchers can fine-tune the steric and electronic properties of the resulting ylide, thereby controlling its reactivity and selectivity.
Future developments will likely focus on:
Tuning Electronic Properties: Modifying the aryl groups on the triphenylphosphine (B44618) precursor with electron-donating or electron-withdrawing substituents can alter the acidity of the methyl proton. This allows for the use of milder bases or can influence the kinetics of ylide formation, potentially impacting Z/E selectivity in the Wittig reaction. researchgate.net
Steric Modifications: Introducing bulky substituents on the phosphorus atom can significantly influence the stereochemical outcome of the olefination, leading to enhanced E/Z selectivity. researchgate.net
Chiral Phosphonium Reagents: The development of chiral, non-racemic versions of the reagent could enable enantioselective Wittig reactions, a long-standing challenge in organic synthesis.
Immobilized Reagents: Grafting the phosphonium salt onto a solid support (e.g., polymer resins, silica) would facilitate product purification, as the phosphine (B1218219) oxide byproduct would remain on the solid phase, simplifying workup and enabling catalyst recycling.
Integration of this compound in Continuous Flow Chemistry and Microreactor Systems
Continuous flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and scalability. mdpi.comnih.govsrce.hr While direct studies linking this compound to flow systems are nascent, the potential is substantial. Wittig reactions have been successfully performed in flow, and adapting these systems for this "all-in-one" reagent is a logical progression. nih.gov
Potential Advantages in Flow Systems:
Enhanced Heat Transfer: The Wittig reaction promoted by this compound often requires heating. nih.govsigmaaldrich.com Microreactors provide a high surface-area-to-volume ratio, allowing for rapid and precise temperature control, which can minimize side reactions and improve yields. mdpi.com
Improved Safety: Handling ylides and strong bases in large-scale batch processes can be hazardous. The in situ generation of the ylide from the stable phosphonium salt within a closed-loop flow system mitigates these risks. d-nb.info
Automation and Optimization: Flow systems can be integrated with automated sampling and analysis, allowing for high-throughput screening of reaction conditions (e.g., temperature, residence time, solvent) to rapidly optimize product yield and selectivity. mdpi.com
Bio-inspired and Biocatalytic Approaches Involving this compound
The intersection of organocatalysis and biocatalysis represents a powerful strategy for green chemistry. While direct enzymatic use of this compound has not been reported, future research could explore chemoenzymatic tandem reactions.
Hypothetical Chemoenzymatic Cascades:
An enzyme, such as a lipase (B570770) or an oxidoreductase, could perform a highly selective transformation on a multifunctional substrate. nih.gov
The resulting intermediate could then be passed through a flow reactor containing this compound to undergo a subsequent Wittig olefination.
This approach would combine the exquisite selectivity of enzymes with the robust and clean C=C bond-forming capability of the phosphonium reagent, enabling the efficient synthesis of complex molecules from simple precursors.
Synergistic Approaches: Combining this compound with Other Catalytic Systems (e.g., Photocatalysis, Electrocatalysis)
The combination of different catalytic modes can unlock unprecedented chemical transformations. The synergy of this compound with photoredox or electrochemical methods is a promising, yet largely unexplored, frontier.
Photocatalysis: Visible light photocatalysis is a powerful tool for generating radical intermediates under mild conditions. nih.gov A photocatalyst could be used to generate a radical that adds to a substrate, with the resulting intermediate then trapped by the ylide generated from this compound. Furthermore, recent work has shown that photoredox methods can be used to directly synthesize tetraarylphosphonium salts from elemental phosphorus (P₄), suggesting novel, light-driven pathways for creating the reagents themselves. nih.gov
Electrocatalysis: Electrochemical methods offer precise control over redox potentials. It is conceivable that an electrochemical cell could be used to generate a reactive species that subsequently engages in a reaction catalyzed by the phosphonium salt. This could also provide an alternative, reagent-free method for regenerating the active catalyst or managing byproducts.
Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Profiling
A deep understanding of reaction mechanisms is essential for optimization and innovation. While initial studies have used techniques like X-ray diffraction (XRD) and deuterium (B1214612) exchange to probe the structure and reactivity of this compound, advanced in situ monitoring can provide a much more detailed picture. nih.govresearchgate.net
Future Spectroscopic Applications:
In Situ NMR and Raman Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products in real-time as the reaction proceeds. This would allow for the direct observation of the ylide formation and its consumption, providing invaluable kinetic data. birmingham.ac.uk
Synchrotron-Based X-ray Techniques: Time-resolved X-ray absorption or diffraction studies could elucidate the transient structures of intermediates and the precise role of the methylcarbonate anion during the catalytic cycle. birmingham.ac.uk
Reaction Calorimetry: Monitoring the heat flow of the reaction in real-time can provide crucial thermodynamic and kinetic information, aiding in process safety assessment and scale-up, particularly for flow chemistry applications.
Artificial Intelligence and Machine Learning Applications in this compound Research
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling predictive modeling and automated discovery. nih.gov These tools can accelerate the development and application of this compound-based reagents.
Table 2: Potential AI and ML Applications
| AI/ML Technique | Application in Methyltriphenylphosphonium Carbonate Research | Potential Impact | Reference for Core Concept |
|---|---|---|---|
| Predictive Modeling (e.g., Neural Networks) | Predicting E/Z selectivity and yield of Wittig reactions based on substrate structure and reagent modifications. | Reduces the number of experiments needed; accelerates discovery of highly selective reactions. | nih.gov |
| Generative Models (e.g., GANs, VAEs) | De novo design of next-generation phosphonium salts with optimized properties (e.g., solubility, stability, selectivity). | Proposes novel reagent structures beyond chemical intuition. | nih.gov |
| Reinforcement Learning / Bayesian Optimization | Automated optimization of reaction conditions (temperature, concentration, flow rates) in a continuous flow reactor. | Achieves optimal reaction performance with minimal human intervention. | nih.gov |
By integrating these computational approaches, researchers can navigate the vast parameter space of chemical reactions more efficiently, leading to the rapid discovery of novel reagents and processes with enhanced performance and sustainability.
Compound Reference Table
Conclusion: Synthesizing Insights on Methyltriphenylphosphonium Methylcarbonate
Summary of Key Advancements in the Synthesis and Characterization of Methyltriphenylphosphonium (B96628) Methylcarbonate (B8334205)
The primary advancement in the synthesis of methyltriphenylphosphonium methylcarbonate, also known as the Perosa-Selva-Noè vinylation reagent, is its direct and environmentally conscious preparation. chemimpex.comsigmaaldrich.com A key synthetic method involves the direct quaternarization of triphenylphosphine (B44618) with dimethylcarbonate. sigmaaldrich.comnih.govresearchgate.net This approach is a significant step forward in green chemistry as it circumvents the use of halide-based reagents, which are common in the synthesis of other phosphonium (B103445) salts. nih.gov
The characterization of this compound has revealed unique structural and reactive properties. It is described as a "latent ylide," where the methylcarbonate anion is sufficiently basic to deprotonate the phosphonium cation upon heating, initiating the Wittig reaction without the need for an external strong base. sigmaaldrich.comnih.govresearchgate.net This inherent reactivity is explained by detailed characterization studies. X-ray diffraction (XRD) analysis has shown a particularly short distance between the cation and anion, which facilitates the proton transfer that initiates ylide formation. nih.govresearchgate.net Furthermore, deuterium (B1214612) exchange experiments have been instrumental in elucidating the nature and reactivity of the species. nih.govresearchgate.net
Table 1: Physicochemical and Structural Characteristics of this compound
| Property | Description | Source(s) |
| Common Name | Perosa-Selva-Noè Vinylation Reagent | sigmaaldrich.com |
| Molecular Formula | C₂₁H₂₁O₃P | sigmaaldrich.com |
| Molecular Weight | 352.36 g/mol | sigmaaldrich.com |
| Appearance | White powder | sigmaaldrich.com |
| Melting Point | 146-151 °C | sigmaaldrich.com |
| Key Structural Feature | Short anion-cation distance observed via XRD | nih.govresearchgate.net |
| Reactive Nature | Latent ylide | sigmaaldrich.comnih.govresearchgate.net |
| CAS Number | 1067966-63-5 | sigmaaldrich.com |
Recapitulation of Major Contributions of this compound in Catalysis and Organic Synthesis
The most significant contribution of this compound is its role as an "all-in-one" reagent for the Wittig vinylation of aldehydes and ketones. nih.gov This single compound contains both the phosphonium salt and the activating base (in the form of the methylcarbonate anion), streamlining a foundational reaction in organic synthesis. nih.govresearchgate.net The process involves simply mixing the reagent with a carbonyl compound and heating in a solvent, which triggers the in-situ formation of the reactive phosphonium ylide. sigmaaldrich.com
This reagent's major impact lies in its alignment with the principles of green chemistry. nih.gov Traditional Wittig reactions often require the pre-formation of the ylide using strong, hazardous bases and produce significant amounts of salt byproducts. The use of this compound eliminates the need for an external base and avoids halide ions entirely. sigmaaldrich.comnih.gov This results in a cleaner reaction with no inorganic byproducts, leading to improved green chemistry metrics such as atom economy and a lower environmental factor when compared to conventional methods. nih.govresearchgate.net Its utility has been demonstrated in the synthesis of various alkenes and has potential applications in the creation of bioactive natural products. nih.govresearchgate.net
Table 2: Contributions of this compound to Organic Synthesis
| Contribution | Description | Source(s) |
| Wittig Reaction | Acts as an "all-in-one" vinylation reagent for aldehydes and ketones. | sigmaaldrich.comnih.gov |
| Green Chemistry | Enables a base-free and halide-free Wittig reaction, generating no inorganic byproducts. | sigmaaldrich.comnih.govresearchgate.net |
| Process Simplification | Functions as a latent ylide, removing the need for a separate base addition step. | nih.govresearchgate.net |
| Efficiency | Offers a more efficient vinylation procedure based on green chemistry metrics (atom economy, mass index). | nih.govresearchgate.net |
| Deuterated Synthesis | The deuterated analogue, [Ph₃PCD₃][CH₃OCO₂], can be used to synthesize deuterated olefins. | nih.govresearchgate.net |
Overview of its Expanding Role in Advanced Materials Science
Beyond its role in organic synthesis, this compound is recognized as a valuable compound in the field of materials science. chemimpex.com Its unique structure allows for efficient incorporation into polymer matrices, which can enhance the properties of materials used in applications such as coatings and adhesives. chemimpex.com
While specific studies detailing the performance of the methylcarbonate salt in materials are emerging, the broader class of quaternary phosphonium salts (QPS) provides context for its potential. Phosphonium-based ionic liquids have been investigated as additives that can improve the toughness and fire resistance of epoxy resins. mdpi.com Furthermore, QPS compounds are known for their biocidal and anti-biofilm properties. nih.gov This suggests a potential application for materials incorporating this compound in creating surfaces that resist microbial growth, a critical feature for coatings in various environments. nih.govnih.gov The phosphonium salt serves as a valuable building block for developing new functional materials, including other phosphonium-based ionic liquids with tailored properties.
Concluding Remarks on Future Prospects and Unresolved Challenges in this compound Research
Future prospects for this compound are promising. Its continued adoption as a green reagent in academic and industrial settings is expected. Further research will likely explore its application in the total synthesis of complex, biologically active molecules. researchgate.net In materials science, a significant opportunity lies in systematically investigating its impact on the physical and functional properties of various polymers, potentially leading to new fire-retardant or antimicrobial materials. mdpi.com
However, unresolved challenges remain. A key challenge is to broaden the substrate scope of the reagent to include less reactive ketones or sterically hindered aldehydes, which may require further optimization of reaction conditions. While its green credentials are clear, its economic viability and scalability for large-scale industrial processes compared to traditional reagents need thorough evaluation. Finally, realizing its full potential in materials science requires a deeper investigation into its specific interactions within polymer matrices and its long-term stability and performance in finished products. Addressing these challenges will be crucial for the continued development and application of this versatile phosphonium salt.
References
Academic Journals
A key publication on this compound is:
Selva, M., Noè, M., & Perosa, A. (2015). Methyltriphenylphosphonium (B96628) Methylcarbonate (B8334205), an All-In-One Wittig Vinylation Reagent. ChemSusChem, 8(23), 3941-3948. nih.govbohrium.com
Numerous other articles on phosphonium (B103445) salts, ionic liquids, and the Wittig reaction provide broader context. tandfonline.comrsc.orgnih.govrsc.orgacs.org
Patents
While no patents were found specifically for Methyltriphenylphosphonium methylcarbonate, several patents describe general processes for the preparation of phosphonium salts, which are relevant to its potential industrial production.
US5481040A: Process for the preparation of phosphonium salts. google.com
US3334144A: Process for making alkyltriaryl-phosphonium compounds. ingentaconnect.com
US20140128629A1: Phosphonium salts and methods of their preparation. google.com
Conference Proceedings
Monographs and Book Chapters
The Wittig reaction is a standard topic in advanced organic chemistry textbooks. Specific book chapters provide in-depth reviews of the reaction and its modern developments.
Murphy, P. J. (Ed.). (2004). Organophosphorus Reagents: A Practical Approach in Chemistry. Oxford University Press. oup.com
A chapter on the Wittig Reaction in Greener Organic Transformations by the Royal Society of Chemistry discusses environmental issues and developments. rsc.org
Books and collections from publishers like Taylor & Francis also cover the Wittig reaction extensively. taylorandfrancis.com
Q & A
Q. What are the established synthetic routes for Methyltriphenylphosphonium methylcarbonate, and what key parameters influence yield and purity?
this compound can be synthesized via quaternization of triphenylphosphine with methyl carbonate derivatives under anhydrous conditions. Key parameters include reaction temperature (optimized between 60–80°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric control to avoid byproducts like phosphine oxides. Post-synthesis purification via recrystallization from ethanol/water mixtures enhances purity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- ¹H/³¹P NMR : Confirm the presence of the methyl group (δ 1.5–2.0 ppm) and phosphonium center (δ 20–25 ppm for ³¹P).
- LC-MS : Validate molecular weight (e.g., [M]+ at m/z ~330) and detect impurities.
- FT-IR : Identify carbonate C=O stretching (~1750 cm⁻¹) and P-C aromatic bonds (~1430 cm⁻¹).
- Elemental Analysis : Verify C, H, P content within ±0.3% of theoretical values .
Q. How should this compound be handled and stored to maintain stability?
Store under inert gas (argon) at –20°C in amber glass vials to prevent hydrolysis. Avoid prolonged exposure to moisture or light, which can degrade the carbonate group. Use anhydrous solvents (e.g., DMF or DCM) during experimental workflows .
Advanced Research Questions
Q. How can researchers address discrepancies in thermal stability data reported for Methyltriphenylphosphonium derivatives across different studies?
Conflicting thermal data (e.g., decomposition points varying by 10–15°C) may arise from differences in sample purity or analytical methods (TGA vs. DSC). To resolve:
Q. What role do Methyltriphenylphosphonium salts play in facilitating organocatalytic or transition metal-catalyzed reactions?
These salts act as phase-transfer catalysts in nucleophilic substitutions (e.g., alkylation of carbonyl compounds) due to their lipophilic cationic nature. In cross-coupling reactions, they stabilize Pd(0) intermediates (e.g., in Stille couplings with Pd(PPh₃)₄), enhancing catalytic turnover. Advanced applications include stereoselective alkylations via ion-pairing effects .
Q. How can conjugation of Methyltriphenylphosphonium groups to biomolecules enhance cellular uptake, and what experimental controls are necessary?
The lipophilic cation promotes mitochondrial targeting via membrane potential-driven uptake. For peptide conjugates (e.g., YRFK-NH₂):
- Use solid-phase synthesis with (carboxyalkyl)triphenylphosphonium bromides for site-specific coupling.
- Controls: Include non-conjugated peptides and mitochondrial depolarization agents (e.g., CCCP) to validate uptake mechanisms.
- Assess efficacy via confocal microscopy with organelle-specific dyes .
Methodological Considerations
- Data Contradiction Analysis : Apply weight-of-evidence frameworks (e.g., EPA risk evaluation protocols) to reconcile conflicting results by assessing study design, exposure conditions, and analytical rigor .
- Stereoselective Synthesis : Utilize chiral auxiliaries or asymmetric catalysis (e.g., N-acyliminium intermediates) for enantioselective alkylation, referencing precedents in phosphonium-mediated reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
